Thiophene-3,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiophene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S/c5-3-1-7-2-4(3)6/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKQTNAUFAZSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433068 | |
| Record name | Thiophene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-59-8 | |
| Record name | 3,4-Thiophenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Thiophene 3,4 Diol and Its Analogues
Strategies for Direct Synthesis of Thiophene-3,4-diol Core Structures
The direct introduction of hydroxyl groups onto a pre-existing thiophene (B33073) ring presents a formidable challenge due to the specific reactivity of the heterocycle. Nevertheless, both oxidative and cyclization-based strategies have been explored to achieve this transformation.
The direct dihydroxylation of the thiophene ring is primarily achieved through enzymatic catalysis. Monooxygenase and dioxygenase enzymes have been shown to catalyze the oxidative dearomatization of thiophenes. mdpi.com Specifically, dioxygenase-catalyzed oxidation can produce cis-dihydrodiol metabolites, which are valuable intermediates. mdpi.comnih.gov
For instance, toluene (B28343) dioxygenase (TDO) from Pseudomonas putida has been used to oxidize thiophene and 3-substituted thiophenes, resulting in the formation of the corresponding cis/trans-dihydrodiol metabolites. nih.gov This biotransformation represents a direct pathway to dihydroxylated thiophene structures, although the metabolites can be unstable. mdpi.comnih.gov The process involves the enzymatic addition of two hydroxyl groups across one of the double bonds of the thiophene ring. nih.gov
Table 1: Enzymatic Dihydroxylation of Thiophene Substrates
| Substrate | Enzyme System | Product | Reference |
|---|---|---|---|
| Thiophene | Toluene Dioxygenase (TDO) | cis/trans-dihydrodiol metabolite | nih.gov |
This table illustrates examples of enzymatic systems used for the dihydroxylation of thiophene precursors.
De novo synthesis, where the ring is constructed from acyclic precursors, offers a versatile route to the this compound core. The Hinsberg condensation is a classical method for thiophene synthesis, and variations of this reaction can yield tetrahydrothis compound derivatives. One such approach involves the base-catalyzed reaction of diketosulfides with 1,2-diketones. This method has been shown to produce 2,5-diacyltetrahydrothis compound derivatives in high yields. researchgate.net These diols can then be converted to the corresponding 2,5-diacylthiophenes. researchgate.net
Another significant strategy involves the intramolecular reductive coupling of 3-thiapentane-1,5-diones. This reaction, typically using a low-valent titanium reagent, leads to the formation of substituted thiolane-3,4-diols (tetrahydrothiophene-3,4-diols), which serve as direct precursors to functionalized thiophenes after dehydration. acs.org
Table 2: De Novo Synthesis of this compound Precursors via Cyclization
| Reactants | Reaction Type | Product | Reference |
|---|---|---|---|
| Diketosulfides, 1,2-Diketones | Base-catalyzed condensation | 2,5-Diacyltetrahydrothiophene-3,4-diols | researchgate.net |
This table summarizes key cyclization strategies for constructing the tetrahydrothis compound ring system.
Oxidation of Thiophene Ring Precursors to Dihydroxylated Forms
Synthesis of Saturated and Oxidized this compound Derivatives
The saturated (tetrahydrothiophene) and oxidized (thiophene 1,1-dioxide) analogues of this compound are important compounds in their own right, often serving as key intermediates in more complex syntheses.
The synthesis of the saturated tetrahydrothis compound system can be achieved through various routes. As mentioned previously, intramolecular pinacol-type coupling of diketo sulfides is an effective method for producing thiolane-3,4-diols. acs.orgacs.org For example, the reductive coupling of a diketo sulfide (B99878) derived from 2-bromocyclobutanone (B185203) and sodium sulfide affords a thiolane-3,4-diol derivative. acs.org
The stereochemistry of the diol can be influenced by the reaction conditions and substrates. Tandem Michael-Henry and Michael-Michael reactions using 1,4-dithiane-2,5-diol (B140307) (the dimer of mercaptoacetaldehyde) as a key bifunctional partner provide a pathway to highly substituted tetrahydrothiophenes, including those with hydroxyl groups. researchgate.net These cycloaddition reactions often result in high diastereomeric ratios, favoring the formation of trans-3,4-disubstituted tetrahydrothiophenes. researchgate.net
Thiophene 1,1-dioxides are valuable dienophiles in Diels-Alder reactions. The synthesis of these compounds can be readily accomplished by the oxidation of the corresponding thiophene or tetrahydrothiophene (B86538) precursor. acs.org When starting from a diol precursor such as trans-tetrahydrothis compound, the sulfur atom can be selectively oxidized to a sulfone without affecting the hydroxyl groups.
A common method involves the oxidation of tetrahydrothis compound with hydrogen peroxide, often catalyzed by sodium tungstate (B81510). This reaction proceeds under mild conditions and efficiently converts the sulfide to a sulfone. Alternatively, meta-chloroperbenzoic acid (m-CPBA) is a widely used reagent for the oxidation of thiophenes to their corresponding 1,1-dioxides. acs.org These oxidation reactions are a key step in transforming the diol precursors into highly reactive thiophene 1,1-dioxide derivatives. acs.org
Table 3: Oxidation of Diol Precursors to Thiophene 1,1-Dioxides
| Starting Material | Oxidizing Agent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Tetrahydrothis compound | Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | trans-Tetrahydrothis compound 1,1-dioxide |
This table details common oxidation methods to convert thiophene diol precursors into their 1,1-dioxide forms.
Preparation of trans-Tetrahydrothis compound Systems
Synthesis of Highly Functionalized this compound Derivatives
The synthesis of thiophene derivatives with diverse functional groups is crucial for their application in various fields. Many synthetic routes to highly functionalized thiophenes and their saturated analogues utilize 1,4-dithiane-2,5-diol as a versatile starting material. researchgate.netscribd.comclockss.orgmetu.edu.tr This commercially available dimer of mercaptoacetaldehyde (B1617137) can participate in tandem reactions, such as Michael-Henry or Michael-Michael sequences, with electrophilic alkenes to create 3,4-disubstituted tetrahydrothiophenes in a single pot. researchgate.net
For example, reacting 1,4-dithiane-2,5-diol with in situ generated nitroalkenes leads to the facile formation of polyfunctionalized tetrahydrothiophenes bearing both nitro and hydroxyl groups. researchgate.netmetu.edu.tr Similarly, its reaction with allenyl esters can afford 2,3,4-trisubstituted tetrahydrothiophenes containing a hydroxyl group. clockss.org These methods provide efficient access to complex tetrahydrothiophene-3,4-ol scaffolds that can be further modified or used as direct precursors for aromatization to highly functionalized thiophenes. researchgate.netclockss.org
Introduction of Substituents at Peripheral Thiophene Ring Positions (e.g., 2,5-bis-substituted derivatives)
The functionalization of the thiophene ring at the 2- and 5-positions is a key strategy for modifying the properties of this compound and its analogues. These peripheral positions are generally more susceptible to electrophilic substitution compared to the 3- and 4-positions due to the electronic nature of the thiophene ring. pharmaguideline.com The introduction of substituents at these sites can significantly influence the electronic properties, solubility, and polymerization behavior of the resulting monomers.
A common approach involves the direct halogenation of the thiophene core. For instance, bromination of thieno[3,4-b]thiophene (B1596311) with N-bromosuccinimide (NBS) can lead to the formation of 4,6-dibromo-2-chlorothieno[3,4-b]thiophene. acs.org These halogenated intermediates serve as versatile handles for subsequent cross-coupling reactions, such as Stille or Suzuki couplings, allowing for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties. mdpi.com
Another strategy is the direct C-H arylation, which offers a more atom-economical approach to functionalization. For example, palladium-catalyzed double C-H direct arylation has been used to synthesize diarylated thieno[3,4-b]thiophenes by attaching aryl groups at the R3 and R4 positions. acs.org This method avoids the pre-functionalization of the thiophene ring, streamlining the synthetic process.
Furthermore, lithiation followed by quenching with an electrophile is a powerful technique for introducing substituents. Treatment of a substituted thieno[3,4-b]thiophene with n-butyllithium can selectively deprotonate the R4-position, which can then react with electrophiles like trimethyltin (B158744) chloride. acs.org This regioselectivity is attributed to the acidity of the proton and potential coordination of the lithium to the adjacent sulfur atom. acs.org
The synthesis of 2,5-bis-substituted derivatives can also be achieved through multi-step sequences starting from simpler thiophene precursors. For example, 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophene monomers have been synthesized, demonstrating the feasibility of constructing complex architectures around the central thiophene ring. nih.gov Similarly, 3,4-dibromo-2,5-bis(chloromethyl)thiophene serves as a starting material for a variety of 2,5-bis-substituted thiophenes through nucleophilic substitution reactions.
The following table summarizes some examples of peripheral functionalization of thiophene derivatives:
| Starting Material | Reagents and Conditions | Product | Reference |
| Thieno[3,4-b]thiophene | N-Bromosuccinimide (NBS) | 4,6-Dibromo-2-chlorothieno[3,4-b]thiophene | acs.org |
| R1-alkyl-substituted Thieno[3,4-b]thiophene | n-BuLi, then Trimethyltin chloride | Trimethyl(2-alkylthieno[3,4-b]thiophen-6-yl)stannane | acs.org |
| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | KSCN | 3,4-Dibromo-2,5-bis(thiocyanomethyl)thiophene | |
| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | Aqueous acetone | 3,4-Dibromo-2,5-bis(hydroxymethyl)thiophene |
Regioselective Synthetic Approaches to Substituted Thiophene-3,4-diols
Achieving regiocontrol in the synthesis of substituted thiophene-3,4-diols is crucial for tailoring their properties for specific applications. The inherent reactivity of the thiophene ring often leads to a mixture of isomers, making regioselective synthesis a significant challenge.
One successful strategy involves the metal-catalyzed heterocyclization of functionalized alkynes. mdpi.com This approach allows for the construction of the thiophene ring with predefined substitution patterns. By carefully choosing the starting alkyne and the reaction conditions, it is possible to direct the cyclization to yield specific regioisomers. For instance, the iodocyclization of sulfur-containing alkynes has emerged as a powerful tool for the direct synthesis of iodinated thiophenes, which can be further functionalized. mdpi.com
Another approach relies on the directed metalation of a pre-existing thiophene ring. The choice of the directing group and the metalating agent can dictate the position of substitution. For example, in thieno[3,4-b]thiophene systems, deprotonation with n-butyllithium can occur selectively at the R4-position due to the influence of the adjacent sulfur atom. acs.org Similarly, selective lithium-iodine exchange reactions can be employed to introduce substituents at specific positions. acs.org
The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, can also be adapted for the regioselective synthesis of certain thiophene derivatives. arkat-usa.orgnih.gov This multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While not directly yielding thiophene-3,4-diols, the resulting 2-aminothiophenes can serve as versatile intermediates for further transformations.
Recent advances have also focused on cascade reactions that form multiple bonds in a single operation, often with high regioselectivity. For example, a one-step TiCl4-mediated regiospecific synthesis of thiine derivatives has been reported, which proceeds through a tandem cyclization-fragmentation reaction. rsc.org
The following table provides examples of regioselective synthetic methods for substituted thiophenes:
| Method | Starting Materials | Product Type | Key Features | Reference |
| Metal-catalyzed Heterocyclization | Functionalized alkynes, Sulfur source | Substituted thiophenes | High regioselectivity, Atom-economical | mdpi.com |
| Directed Metalation | Substituted thieno[3,4-b]thiophene, n-BuLi | Regioselectively substituted thieno[3,4-b]thiophenes | High regioselectivity based on directing groups | acs.org |
| Iodocyclization | Sulfur-containing alkynes, Iodine source | Iodinated thiophenes | Direct synthesis of functionalizable thiophenes | mdpi.com |
Multi-Step Synthetic Sequences Employing Thiophene-Diol Intermediates
This compound and its derivatives are valuable intermediates in multi-step synthetic sequences for the construction of complex molecules and functional materials. Their diol functionality allows for a variety of subsequent transformations, making them versatile building blocks.
One notable application is in the synthesis of ladder-type conjugated systems. For instance, a terthiophene-based diol was utilized as a key intermediate in an attempted synthesis of an indacenedithiophene (IDT) analogue. rsc.org The synthetic route involved the construction of a terthiophene skeleton via a double Stille reaction, followed by treatment with a Grignard reagent to form the diol. rsc.org Although the final cyclization unexpectedly led to a naphtho[2,3-b]thiophene (B1219671) derivative, this work highlights the utility of thiophene-diol intermediates in accessing complex fused aromatic systems. rsc.org
The diol functionality in these intermediates can be transformed into other functional groups or used to extend the molecular framework. For example, acid-catalyzed intramolecular rearrangement of 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione, a diol derivative, leads to a ring-fused product in good yield. beilstein-journals.org This type of cyclization demonstrates how the diol can be used to create rigid, planar structures suitable for electronic applications.
The table below outlines a multi-step synthesis involving a thiophene-diol intermediate:
| Starting Material | Key Intermediate | Final Product (or attempted) | Application | Reference |
| 3-Formyl-thiophene | Terthiophene-based diol | Naphtho[2,3-b]thiophene derivative (unexpected); Indacenedithiophene analogue (attempted) | Organic electronics | rsc.org |
| 3-Bromothiophene | Various thiophene intermediates | Substituted thieno[3,2-b]thiophenes | Optoelectronic materials | mdpi.com |
Cascade Cyclization Strategies from Alkynyl Diol Derivatives
Cascade cyclization reactions starting from alkynyl diol derivatives represent a highly efficient and atom-economical strategy for the synthesis of thiophene-3,4-diols and their fused analogues. These reactions involve a series of intramolecular transformations that rapidly build molecular complexity from simple acyclic precursors.
A recently developed method describes the synthesis of multisubstituted thieno[3,2-b]thiophenes and selenopheno[3,2-b]selenophenes through a bisulfur/biselenium cyclization of alkynyl diols. mdpi.comnih.govresearchgate.net This step-efficient protocol utilizes I2/Na2S2O3 or selenium to promote the cyclization, affording the desired products in moderate to good yields. mdpi.comnih.govresearchgate.net A plausible mechanism involves the initial dehydration of the alkynyl diol, followed by a radical-mediated cyclization with the sulfur or selenium source. mdpi.com Control experiments have suggested the involvement of a radical pathway in the sulfur cyclization. mdpi.com
This cascade approach offers significant advantages over traditional multi-step syntheses, which often suffer from low efficiency and require harsh reaction conditions. mdpi.com The ability to construct the thieno[3,2-b]thiophene (B52689) core in a single step from readily available alkynyl diols is a major advancement in the field. The reaction tolerates a variety of substituents on the alkynyl diol, including alkyl, cycloalkyl, and even heterocyclic groups, providing access to a diverse library of thieno[3,2-b]thiophene derivatives. mdpi.com
The development of such cascade reactions is crucial for the advancement of materials science, as it enables the rapid and efficient synthesis of novel building blocks for organic electronics. The direct transformation of alkynyl diols into complex heterocyclic systems like thieno[3,2-b]thiophenes showcases the power of cascade cyclizations in modern organic synthesis. mdpi.comnih.govresearchgate.net
The following table summarizes the key aspects of the cascade cyclization of alkynyl diols:
| Starting Material | Reagents | Product | Key Features | Reference |
| Alkynyl diols | I2/Na2S2O3 | Multisubstituted thieno[3,2-b]thiophenes | Step-efficient, Moderate to good yields, Tolerates various substituents | mdpi.comnih.govresearchgate.net |
| Alkynyl diols | Selenium | Multisubstituted selenopheno[3,2-b]selenophenes | Step-efficient, Access to selenium analogues | mdpi.comnih.gov |
Polymerization Strategies Involving this compound Related Monomers
Electrochemical Polymerization Techniques for Conjugated Systems
Electrochemical polymerization is a powerful and widely used technique for the synthesis of conjugated polymers from this compound related monomers. This method allows for the direct deposition of a polymer film onto an electrode surface, offering excellent control over the film thickness and morphology.
The process typically involves the anodic oxidation of the monomer in a suitable electrolyte solution. For instance, the electropolymerization of 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) can be performed in an anhydrous solvent mixture with a supporting electrolyte like NaClO4 or LiClO4. tubitak.gov.tr As the potential is cycled, the monomer is oxidized to form radical cations, which then couple to form oligomers and eventually a polymer film on the electrode. The successful polymerization is often evidenced by an increase in the oxidation and reduction peaks in the cyclic voltammogram and the appearance of a new, lower oxidation potential for the polymer compared to the monomer. tubitak.gov.tr
The properties of the resulting polymer film, such as its conductivity and electrochromic behavior, can be studied in situ using spectroelectrochemistry. tubitak.gov.tr Upon electrochemical doping, the absorption spectrum of the polymer changes, with the disappearance of the neutral state absorption and the emergence of new bands corresponding to polaron and bipolaron states. tubitak.gov.tr
The choice of monomer structure is critical for successful electropolymerization. Monomers with high oxidation potentials may be difficult or impossible to polymerize electrochemically. beilstein-journals.org Additionally, certain functional groups on the monomer can interfere with the polymerization process. beilstein-journals.org However, the versatility of electrochemical polymerization allows for the synthesis of a wide range of polythiophenes with tailored properties for applications in organic electronics, such as electrochromic devices, sensors, and energy storage. beilstein-journals.org
The table below shows examples of monomers that have been electrochemically polymerized:
| Monomer | Polymerization Conditions | Resulting Polymer | Reference |
| 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) | Anhydrous ACN/DCM, NaClO4/LiClO4 electrolyte | p(4-CNPhTT) | tubitak.gov.tr |
| 3-(3,4-Ethylenedioxythiophene)prop-1-yne (pyEDOT) derivatives | Glassy carbon electrode, various electrolytes | Functionalized PEDOT derivatives | beilstein-journals.org |
| TTF-modified thiophene monomers | Nitrobenzene solution | TTF-functionalized polythiophenes | beilstein-journals.org |
Chemical Oxidative Polymerization Approaches
Chemical oxidative polymerization is a versatile and scalable method for the synthesis of conjugated polymers from this compound related monomers. This technique is particularly suitable for large-scale production, as it does not require the specialized equipment needed for electrochemical polymerization. mdpi.com
The polymerization is typically carried out by treating the monomer with a chemical oxidant in a suitable solvent. Common oxidants include iron(III) chloride (FeCl3), sodium persulfate (Na2S2O8), and iron(III) sulfate (B86663) (Fe2(SO4)3). researchgate.netscielo.br For example, poly(3,4-ethylenedioxythiophene) (PEDOT) can be synthesized by the oxidative polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) in the presence of a dopant like poly(styrene sulfonate) (PSS) and an oxidizing agent. researchgate.net
The choice of solvent can significantly influence the properties of the resulting polymer, such as its molecular weight. scielo.br For instance, the polymerization of 3-hexylthiophene (B156222) with FeCl3 in chloroform (B151607) versus dichloromethane (B109758) can lead to polymers with different molecular weights but similar regioregularity and conjugation length. scielo.br
A key advantage of chemical oxidative polymerization is the ability to produce processable polymer dispersions. For example, the synthesis of PEDOT:PSS aqueous dispersions is a well-established industrial process. mdpi.com These dispersions can be used to cast thin films for a variety of applications, including antistatic coatings, transparent electrodes, and in organic electronic devices. researchgate.netmdpi.com
Recently, novel approaches such as solvent-free chemical oxidative polymerization have been developed. researchgate.net This method can produce polymer grains with interesting properties, such as photothermal effects. researchgate.net Another innovative technique involves using ozone as the oxidant in an aqueous medium to produce polythiophene nanoparticles in the form of a stable colloid. astrj.com
The following table summarizes different chemical oxidative polymerization approaches:
| Monomer | Oxidant | Solvent/Medium | Resulting Polymer | Reference |
| 3,4-Ethylenedioxythiophene (EDOT) | Na2S2O8 / Fe2(SO4)3 | Water (with PSS) | PEDOT:PSS dispersion | researchgate.net |
| 3-Hexylthiophene | FeCl3 | Chloroform or Dichloromethane | Poly(3-hexylthiophene) | scielo.br |
| Thiophene | Ozone | Aqueous dispersion | Polythiophene nanoparticles | astrj.com |
| 3,4-Ethylenedioxythiophene (EDOT) | Anhydrous FeCl3 | Solvent-free | PEDOT grains | researchgate.net |
Vapor Phase Polymerization for Thin Film Deposition
Vapor Phase Polymerization (VPP) and a related solvent-free technique, oxidative Chemical Vapor Deposition (oCVD), are advanced methods for producing high-quality, conformal thin films of conducting polymers from thiophene derivatives. researchgate.netacs.org These techniques are particularly well-suited for analogues of this compound, such as 3,4-ethylenedioxythiophene (EDOT), the monomer for the widely studied conducting polymer PEDOT. acs.orgmdpi.com
The general VPP process involves two main steps. First, a thin film of an oxidant, such as an iron(III) salt, is deposited onto a substrate. frontiersin.orgrsc.org Subsequently, the oxidant-coated substrate is exposed to the monomer vapor in a controlled environment, leading to polymerization directly on the substrate surface. frontiersin.org The oCVD process is a similar all-dry method where the monomer vapor and a sublimed solid-state oxidant, like iron(III) chloride (FeCl₃), are simultaneously introduced into a reactor, where they react and deposit as a polymer film on a temperature-controlled substrate. rsc.org These vapor-phase methods are advantageous as they are solvent-free, can be performed at low temperatures, and allow for the coating of complex, high-surface-area structures. acs.orgrsc.org
Research has focused on optimizing VPP conditions to tailor the properties of the resulting polymer films. Key parameters include the choice of oxidant, polymerization time, and temperature, which significantly influence the film's electrical conductivity and morphology. researchgate.netrsc.org For instance, studies on the VPP of PEDOT have demonstrated that optimizing the oxidant concentration and the chemical nature of the solvent used to deposit the oxidant layer can lead to substantial improvements in electrical conductivity. rsc.org Similarly, for the VPP of poly(thieno[3,4-b]thiophene), a low-bandgap conducting polymer, the oxidant concentration and polymerization temperature were fine-tuned to achieve maximum conductivity. researchgate.netnih.gov
Detailed research findings from various studies are summarized in the table below, illustrating the impact of synthetic conditions on the electrical properties of the resulting polymer films.
| Polymer | Monomer | Oxidant System | Polymerization Conditions | Electrical Conductivity (S cm⁻¹) | Source(s) |
| PEDOT:OTf | EDOT | Fe(OTf)₃ / PEG-PPG-PEG | Temp: 60°C, Time: 30 min | 3800 (4500 after H₂SO₄ treatment) | rsc.org |
| pT34bT:Tos | Thieno[3,4-b]thiophene | Ferric p-toluenesulfonate | Oxidant Conc: 12 wt%, Temp: 60°C, Time: 15 min | ~750 | researchgate.netnih.gov |
| PEDOT | EDOT | Iron(III) chloride (FeCl₃) | Substrate Temp: Varied | 1 - 30 | rsc.org |
Table 1: Research findings on Vapor Phase Polymerization of thiophene analogues.
Polycondensation Routes for Thiophene-Based Copolyesters
Polycondensation is a versatile method for synthesizing copolyesters incorporating the thiophene moiety, yielding materials with tunable thermal and mechanical properties. This approach typically involves the reaction of a thiophene-based dicarboxylic acid or its ester derivative with one or more diols. While this compound itself is less commonly used in this specific context, its isomers and derivatives, particularly 2,5-thiophenedicarboxylates, are key monomers for producing these copolyesters. mdpi.commdpi.com
A common method is melt polycondensation, a two-step process involving transesterification followed by polycondensation at high temperatures and under vacuum. mdpi.com In a representative synthesis, dimethyl 2,5-thiophenedicarboxylate (DMTD) is copolymerized with another diester, such as dimethyl 2,5-dimethoxyterephthalate (DMDMT), and an aliphatic diol like 1,6-hexanediol (B165255) (HDO). mdpi.com By systematically varying the molar ratio of the thiophene-based monomer in the feed, researchers can tailor the copolyester's properties. Studies show that increasing the DMTD content can shorten the reaction time due to its higher reactivity compared to its benzene-based counterpart. mdpi.com
This ability to control the polymer backbone composition allows for the fine-tuning of critical material properties. The incorporation of the rigid, heterocyclic thiophene ring influences the polymer's crystallinity, glass transition temperature (Tg), and mechanical strength. mdpi.commdpi.comnih.gov For example, copolyesters synthesized from a thiophene dicarboxylate, an aromatic diol, and an aliphatic diol have demonstrated high tensile strength and toughness, with properties comparable to or even outperforming some commodity plastics. mdpi.comnih.gov
The following table presents detailed findings from studies on thiophene-based copolyesters, highlighting the relationship between comonomer composition and the resulting polymer properties.
| Copolyester System | Comonomer Ratio (molar) | Weight-Average Molar Mass (Mw) ( g/mol ) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Source(s) |
| PHS (DMTD/DMDMT with HDO) | DMTD:DMDMT = 20:80 to 90:10 | 27,500 - 38,800 | 70 - 100 | 23 - 80 | mdpi.com |
| PTBₓHᵧ (TDCA with BHB and 1,6-HDO) | Varied THH vs. TBB content | 67,400 - 78,700 | 69.4 - 105.5 | 46.4 - 70.5 | mdpi.comnih.gov |
Table 2: Research findings on Polycondensation of thiophene-based monomers. (DMTD: dimethyl 2,5-thiophenedicarboxylate; DMDMT: dimethyl 2,5-dimethoxyterephthalate; HDO: 1,6-hexanediol; TDCA: 2,5-thiophenedicarboxylate; BHB: 1,4-Bis(2-hydroxyethyl)benzene (B1588559); 1,6-HDO: 1,6-hexanediol; THH: hexylene thiophenedicarboxylate; TBB: 1,4-bis(2-hydroxyethyl)benzene thiophenedicarboxylate)
Direct (Hetero)Arylation Polymerization for π-Conjugated Systems
Direct (Hetero)Arylation Polymerization (DHaP) has emerged as a powerful and efficient synthetic route for producing π-conjugated polymers based on thiophene and its derivatives. researchgate.netrsc.org This methodology offers a more atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille polymerizations, as it avoids the need for pre-functionalizing monomers with organometallic groups. rsc.org The reaction proceeds by forming C-C bonds directly through the activation of C-H bonds, typically catalyzed by a palladium complex. rsc.org
This technique is particularly relevant for synthesizing polymers from 3,4-disubstituted thiophenes, including analogues of this compound such as 3,4-propylenedioxythiophene (B118826) (ProDOT). researchgate.net Research has demonstrated that DHaP provides a rapid pathway to high-yield polymers with simplified purification procedures. researchgate.net A significant advantage of DHaP is the resulting low level of residual metallic impurities in the final polymer, which is crucial for applications in electronics where such impurities can be detrimental to device performance. researchgate.net
The DHaP method has been successfully used to synthesize a variety of poly(3,4-disubstituted)thiophenes. core.ac.uk By selecting monomers with specific electron-donating or electron-accepting substituents at the 3 and 4 positions of the thiophene ring, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer can be precisely adjusted. core.ac.uk This control over the electronic structure is essential for tailoring the optical and electrochemical properties of the material for use in devices like organic solar cells and electrochromic windows. researchgate.net
The table below summarizes examples of thiophene-based polymers synthesized using DHaP, showcasing the versatility of this methodology.
| Polymer | Monomer(s) | Catalytic System | Molecular Weight (Mₙ) ( kg/mol ) | Dispersity (Đ) | Source(s) |
| P(ProDOT) | 3,4-propylenedioxythiophene | Pd-based | 11.7 | 1.7 | researchgate.net |
| ECP-black | ProDOT derivative + dibromo-ProDOT derivative + dibromobenzothiadiazole | Pd-based | 18.4 | 2.5 | researchgate.net |
| Poly(fluorene-alt-DTBT) | Fluorene dibromide + Thiophene-flanked benzothiadiazole | Pd₂(dba)₃ / P(o-tol)₃ | 10.2 - 22.1 | 1.7 - 2.8 | rsc.org |
Table 3: Research findings on Direct (Hetero)Arylation Polymerization of thiophene-based monomers.
Reaction Mechanisms and Reactivity Profiles of Thiophene 3,4 Diol Systems
Mechanistic Investigations of Oxidation and Reduction Reactions
The oxidation and reduction of thiophene-3,4-diol systems are fundamental processes that alter the oxidation state of the sulfur atom and can lead to a variety of functionalized products.
The oxidation of the sulfide (B99878) group in tetrahydrothis compound to a sulfone is a well-documented transformation that typically proceeds through a nucleophilic pathway. A common method involves the use of hydrogen peroxide (H₂O₂) as the oxidant, often in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄).
The mechanism of this reaction can be described in the following steps:
Activation of Hydrogen Peroxide: Sodium tungstate catalyzes the heterolytic cleavage of H₂O₂, which generates reactive peroxo-tungstate species.
Sulfide Oxidation: The electron-rich sulfur atom in tetrahydrothis compound acts as a nucleophile, attacking the electrophilic peroxo-tungstate species. This results in the formation of a sulfoxide (B87167) intermediate.
Sulfone Formation: A subsequent oxidation step converts the sulfoxide intermediate to the final sulfone product, trans-Tetrahydrothis compound 1,1-dioxide. This second step is generally faster than the first, preventing the accumulation of the sulfoxide intermediate.
This method is highly efficient due to the selective conversion of the sulfide to a sulfone without over-oxidizing the hydroxyl groups. The reaction conditions are typically mild, occurring at room temperature and atmospheric pressure.
The oxidation of the thiophene (B33073) ring itself, as opposed to the saturated tetrahydrothiophene (B86538) system, can lead to different products and involves different mechanistic considerations. The aromaticity of the thiophene ring makes it less susceptible to oxidation than a simple sulfide. slideshare.net However, under specific conditions, oxidation can be achieved.
The use of peracids in a strongly acidic medium can lead to the formation of thiophen-2-one. acs.org This reaction is believed to proceed through initial protonation of the thiophene ring, followed by nucleophilic attack of the peracid. acs.org This can lead to the formation of a highly reactive thiophene 2,3-epoxide intermediate, which then undergoes ring-opening and rearrangement to yield the final product. acs.org
Computational studies on the oxidation of thiophene by the hydroperoxyl radical (HO₂) have shown that the most kinetically favored pathways involve the addition of the radical to the α and β carbons of the thiophene ring. researchgate.net This complex oxidation can yield a variety of products, including thiophene-epoxide, thiophene-ol, and thiophene-oxide. researchgate.net
The catalyst plays a crucial role in determining the outcome of the oxidation. For instance, in the oxidation of tetrahydrothis compound, sodium tungstate is key to activating the hydrogen peroxide for the selective sulfide oxidation. In the oxidation of thiophene itself, the strong acid catalyst is necessary to activate the aromatic ring towards nucleophilic attack by the peracid. acs.org
The reduction of this compound derivatives, particularly the sulfone, can regenerate the corresponding sulfide or even lead to the formation of thiols. These reactions are important for synthetic transformations where the sulfone group has been used as a protecting or activating group. The reduction of trans-tetrahydrothis compound 1,1-dioxide can convert the compound back to its corresponding thiol or sulfide forms.
Catalytic Aspects of Thiophene Oxidation
Cycloaddition and Rearrangement Reactions
This compound analogues and related systems can participate in cycloaddition and rearrangement reactions, showcasing their versatility in the synthesis of complex molecules.
While thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromaticity, its oxidized derivatives, such as thiophene-1,1-dioxides, are excellent dienes. researchtrends.net The oxidation to the sulfone disrupts the aromaticity of the ring, making it more reactive in [4+2] cycloaddition reactions.
Highly congested thiophene 1,1-dioxides, derived from the corresponding thiolane-3,4-diols, readily undergo Diels-Alder reactions with various dienophiles. acs.org For example, they react with phenyl vinyl sulfone and alkynic dienophiles to produce highly substituted benzene (B151609) derivatives. acs.org These reactions often proceed with the extrusion of sulfur dioxide.
The reactivity of thiophene S-oxides, which are intermediates in the oxidation of thiophenes, has also been harnessed in in-situ [4+2] cycloaddition reactions. researchtrends.netsciforum.net This approach allows for the formation of cycloadducts that can be further transformed into substituted arenes or cyclohexadienes. researchtrends.net
Table 1: Examples of [4+2] Cycloaddition Reactions of this compound Analogues
| Diene | Dienophile | Product Type | Reference |
|---|---|---|---|
| 3,4-Di-tert-butylthiophene 1,1-dioxide | Phenyl vinyl sulfone | o-Di-tert-butylbenzene | acs.org |
| 3,4-Di(1-adamantyl)thiophene 1,1-dioxide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Substituted benzene derivative | acs.org |
| Thiophene S-oxide (in situ) | N-Phenylmaleimide | Exo and endo adducts | researchgate.netlookchem.com |
| Brominated thiophene S-oxide (in situ) | 1,4-Naphthoquinone | Haloanthraquinone | sciforum.net |
Acid-catalyzed rearrangements are a common feature in the chemistry of diols, and systems related to this compound are no exception. The pinacol (B44631) rearrangement, for instance, involves the 1,2-migration of a substituent in a protonated 1,2-diol to form a ketone or aldehyde. msu.edu
In related systems, such as 4,5-bis(hydroxymethyl)-1,3-dithiole-2-thiones, acid treatment can lead to intramolecular rearrangements. beilstein-journals.org For example, the diol derived from 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione undergoes an intramolecular rearrangement in the presence of perchloric acid to form a ring-fused product. beilstein-journals.org The proposed mechanism involves the formation of an allylic carbocation, which then attacks the thiophene ring to form a new carbon-carbon bond and a six-membered ring. beilstein-journals.org
Another example involves the acid-catalyzed rearrangement of diferrocenyl 3,4-thiophene dicarboxylate, which, in the presence of water, undergoes cyclization to form thieno[3,4-c]furan-1,3-dione. mdpi.com While not a diol system itself, it highlights the susceptibility of substituted thiophenes to undergo intramolecular cyclization and rearrangement reactions.
These rearrangements are often driven by the formation of more stable carbocation intermediates or the relief of ring strain. The specific pathway of the rearrangement can be influenced by factors such as the nature of the substituents, the stereochemistry of the diol, and the reaction conditions. msu.edu
[4+2] Cycloaddition Reactivity of this compound Analogues (Diene Behavior)
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in this compound Derivatives
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. This process is often associated with a large Stokes shift, meaning a significant difference between the absorption and emission maxima. This compound derivatives, particularly those with intramolecular hydrogen bonds, are interesting systems for studying ESIPT mechanisms.
In derivatives of this compound that possess two intramolecular hydrogen bonds, the possibility of single or double proton transfer exists. Theoretical studies on 2,5-bis(benzoxazol-2-yl)this compound (BBTD) have shown that upon photoexcitation to the first excited state (S1), the intramolecular hydrogen bonds are strengthened, which facilitates the proton transfer process. researchgate.netresearchgate.net Analysis of the potential energy surface for BBTD indicates that a single proton transfer can occur, leading to a more stable keto tautomer in the excited state. researchgate.netmdpi.com This single ESIPT process is often ultrafast, occurring on the femtosecond timescale. researchgate.net The resulting single-keto tautomer is responsible for one of the observed fluorescence bands. researchgate.net
For this compound derivatives with two proton transfer sites, the double proton transfer can occur through a stepwise (or sequential) mechanism, where the two protons transfer one after the other, or a synergetic (or concerted) mechanism, where both protons transfer simultaneously.
Theoretical investigations on 2,5-bis(benzoxazol-2-yl)this compound (BBTD) have provided detailed insights into this process. researchgate.netnih.gov By constructing the potential energy surface for the S1 state, it has been demonstrated that BBTD undergoes a stepwise excited-state double proton transfer (ESDPT) process. researchgate.netnih.gov The first proton transfer occurs essentially without a barrier, leading to the formation of a single-proton-transfer (SPT) intermediate. researchgate.net The second proton transfer then proceeds from this intermediate, overcoming a small energy barrier to form the double-proton-transfer (DPT) configuration. global-sci.com This stepwise mechanism results in two distinct fluorescence emissions, one from the SPT state and another from the DPT state. researchgate.net The complexity of the emission spectrum of such dyes is attributed to the presence of the initial double enol form, the single ESIPT enol-keto tautomer, and the double ESIPT structure. researchgate.net
The preference for a stepwise mechanism over a concerted one is a key finding in the study of these systems. researchgate.netresearchgate.netnih.gov
The dynamics of ESIPT are highly sensitive to the molecular geometry and electronic structure of the molecule in both its ground and excited states. Upon photoexcitation, changes in bond lengths, bond angles, and charge distribution occur, which can either promote or hinder the proton transfer process. researchgate.netnih.gov
For 2,5-bis(benzoxazol-2-yl)this compound (BBTD), theoretical calculations show that the intramolecular hydrogen bonds are strengthened in the S1 excited state, as evidenced by changes in bond lengths and IR vibrational frequencies. researchgate.netresearchgate.net This strengthening of the hydrogen bond provides the driving force for the proton transfer.
Frontier molecular orbital (FMO) analysis is a valuable tool for understanding the electronic changes upon excitation. sci-hub.se The redistribution of electron density from the ground state (S0) to the S1 state, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), can increase the acidity of the proton donor (the hydroxyl group) and the basicity of the proton acceptor. sci-hub.se In this compound derivatives, this charge redistribution facilitates the movement of the proton. researchgate.net The energy gap between the HOMO and LUMO can also correlate with the Stokes shift observed in the enol form. sci-hub.se
The substitution of atoms within the molecular framework can also significantly affect the ESIPT process. Studies on related systems have shown that changing the electronegativity of atoms in the heterocyclic rings attached to the this compound core can modulate the strength of the hydrogen bonds and the energy barriers for proton transfer. researchgate.netsci-hub.se
The surrounding environment, particularly the polarity of the solvent, can have a profound effect on ESIPT dynamics. mdpi.com Increasing solvent polarity can influence the stability of the different tautomeric forms (enol and keto) and can also affect the energy barrier of the proton transfer reaction. mdpi.comacs.org
In some cases, increasing the solvent's polarity and its ability to form intermolecular hydrogen bonds with the solute can disrupt the pre-existing intramolecular hydrogen bonds that are crucial for ESIPT, thereby reducing the efficiency of the process. mdpi.com For some thiadiazole derivatives, dual fluorescence is observed in low-polarity solvents, while only a single emission band appears in polar solvents, indicating that ESIPT is favored in nonpolar environments. mdpi.com
Theoretical studies on ESIPT systems have shown that while photo-excitation enhances the intramolecular hydrogen bond strength, increasing solvent polarity can inhibit this enhancement in the S1 state, making the ESIPT process less favorable. researchgate.net However, for other systems, an increase in solvent polarity has been predicted to facilitate the ESIPT reaction. acs.org This highlights the complex interplay between the solute and solvent, where the specific interactions can either promote or hinder the proton transfer. The effect of the solvent is often modeled using computational methods like the polarizable continuum model (PCM). nih.gov
The table below summarizes the general effects of solvent polarity on the ESIPT process in relevant systems.
| Solvent Property | General Effect on ESIPT | Mechanism | Ref |
| Increasing Polarity | Can inhibit ESIPT | Disruption of intramolecular H-bonds by intermolecular H-bonding with solvent. | mdpi.com |
| Increasing Polarity | Can inhibit ESIPT | Reduces the enhancement of intramolecular H-bond strength in the S1 state. | researchgate.net |
| Increasing Polarity | Can facilitate ESIPT | Differential stabilization of excited states and transition states. | acs.org |
An external electric field (EEF) can be used as a tool to modulate and control chemical reactions, including ESIPT processes. researchgate.netmdpi.com The application of an EEF can alter the potential energy surface of a molecule, thereby influencing the thermodynamics and kinetics of proton transfer. mdpi.commdpi.com
For the 2,5-bis(benzoxazol-2-yl)this compound (BBTD) system, theoretical studies have demonstrated a mechanism for regulating the stepwise ESDPT process via an EEF. researchgate.netnih.gov By applying an electric field of a specific strength and direction, it is possible to control which proton transfer step is favored. researchgate.net The EEF can stabilize or destabilize the different tautomeric forms (enol, single-keto, double-keto) depending on their dipole moments and the field's orientation. mdpi.com This allows for the potential to switch the fluorescence emission between the single-proton-transfer and double-proton-transfer states. researchgate.net
This regulation is possible because the EEF interacts with the molecular dipole moment, and this interaction energy is added to the potential energy of the molecule. mdpi.com By carefully choosing the direction and strength of the field, one can selectively lower the energy barrier for one proton transfer while raising it for another, or even invert the relative stability of the tautomers. researchgate.netmdpi.com This provides a novel approach for designing molecular switches and materials with tunable photophysical properties. researchgate.netmdpi.com
Solvent Polarity Effects on Excited-State Proton Transfer
Electrocatalytic and Electrochemical Reaction Pathways
The electrochemical behavior of this compound and its derivatives, most notably 3,4-ethylenedioxythiophene (B145204) (EDOT), is central to their application in conducting polymers. The process of electropolymerization transforms soluble monomers into insoluble, conductive films on an electrode surface.
The electrochemical oxidation of this compound systems is a multi-step process that initiates polymerization. The generally accepted mechanism proceeds as follows:
Initial Oxidation: The process begins with the electrochemical oxidation of the monomer at the anode. rsc.org This initial step involves the removal of an electron from the π-system of the thiophene ring to form a radical cation. rsc.org The oxidation potential required for this step is a key characteristic of the monomer. For many vinylarenes, a related process, the oxidation potentials range from 1.15 V to 1.75 V vs. SCE. rsc.org Derivatives like 3,4-(2,2-dimethylpropylenedioxy)thiophene (B1352945) (ProDOT-Me2) are specifically designed to have lower oxidation potentials than the parent polythiophene. ossila.com
Radical Cation Coupling: The generated radical cations then couple with each other. This coupling predominantly occurs at the 2- and 5-positions of the thiophene ring, which are the most electron-rich and sterically accessible sites. electrochemsci.org This dimerization results in the formation of a dicationic species.
Deprotonation and Re-aromatization: The dicationic dimer subsequently undergoes deprotonation to re-establish the aromaticity of the two connected thiophene rings, forming a neutral dimer.
Chain Propagation: The dimer itself has a lower oxidation potential than the original monomer. Therefore, it is immediately oxidized to its radical cation, allowing it to react with other monomer radical cations or oligomers. This process repeats, leading to the propagation of the polymer chain. tubitak.gov.tr
This growth of the polymer film on the electrode surface can be visually monitored through cyclic voltammetry. During repeated potential scans, there is a progressive increase in the current of the redox peaks, which signifies the deposition of an electroactive polymer film on the electrode. tubitak.gov.trresearchgate.net A key indicator of successful electropolymerization is that the oxidation potential of the resulting polymer is significantly lower than that of the initial monomer. tubitak.gov.tr For instance, the oxidation wave for p(4-CNPhTT), a thienothiophene-based polymer, appears at 0.84 V, whereas its monomer oxidizes at 1.40 V. tubitak.gov.tr This process results in a conductive polymer film that can be reversibly oxidized (doped) and reduced (dedoped), often accompanied by distinct color changes, a property known as electrochromism. electrochemsci.orgresearchgate.net
The successful formation of a uniform and adherent polymer film from this compound derivatives is governed by several interdependent experimental factors. The morphology, conductivity, and electrochemical properties of the resulting film are highly sensitive to these conditions.
Monomer Structure: The structure of the monomer is a primary determinant. The presence of the 3,4-diol or a bridging group like an ethylenedioxy moiety blocks these positions, forcing polymerization to occur regioregularly at the 2- and 5-positions, leading to linear polymer chains. mdpi.com The nature of the substituents on the dioxy bridge (e.g., in ProDOT derivatives) can be tailored to improve the solubility of the monomer and optimize the electrochemical properties of the final polymer. ossila.commdpi.com
Electrochemical Method: The technique used for electropolymerization significantly impacts film properties.
Potentiostatic (PS) Method: Applying a constant potential. This method can produce films with a higher charge storage capacity (CSC) compared to the galvanostatic method, potentially due to the higher applied voltage. nih.gov
Galvanostatic (GS) Method: Applying a constant current. nih.gov
Cyclic Voltammetry (CV): Repeatedly sweeping the potential between two set limits. This method allows for careful monitoring of film growth. chemrxiv.org The choice of method can drastically alter the film's morphology, leading to structures ranging from powdered films to highly porous networks with significant outgrowths. chemrxiv.org
Solvent and Supporting Electrolyte: The polymerization medium is crucial. The solvent (e.g., water, acetonitrile, or mixtures) affects the solubility of both the monomer and the growing oligomers. chemrxiv.org The supporting electrolyte provides conductivity to the solution, and its counterions play a vital role. During oxidative polymerization, these counterions are incorporated into the polymer backbone to balance the positive charge of the doped polymer. chemrxiv.org The size and nature of the counterion (e.g., small chloride ions vs. large polymeric PSS⁻ ions) influence the film's morphology, doping level, and ultimately its performance in applications like the oxygen reduction reaction. chemrxiv.orgkaust.edu.sa
Additives: Certain compounds can be added to the polymerization solution to enhance the properties of the film. For example, ethylene (B1197577) glycol (EG) is a commonly used conductivity enhancer for PEDOT films, which acts by influencing the doping level of the as-synthesized polymer. kaust.edu.sa
Table 1: Factors Influencing Electrochemical Polymerization of this compound Derivatives
| Factor | Influence | Examples | Research Findings | Citation |
|---|---|---|---|---|
| Monomer Structure | Directs polymerization to 2,5-positions; affects oxidation potential and stability. | EDOT, ProDOT-Me2 | 3,4-substitution ensures linear polymer chains. ProDOT-Me2 has a lower oxidation potential than polythiophene. | ossila.commdpi.com |
| Electrochemical Method | Affects film morphology and charge storage capacity (CSC). | Potentiostatic (PS), Galvanostatic (GS), Cyclic Voltammetry (CV) | PS method can yield higher CSC than GS method. Different methods result in varied surface morphologies (powder vs. porous). | nih.govchemrxiv.org |
| Supporting Electrolyte | Counterion is incorporated as a dopant, affecting doping level and morphology. | LiClO₄, PSS (Polystyrene sulfonate) | Polymeric counterions like PSS can produce films with high doping levels. The choice of counterion significantly alters film structure. | chemrxiv.orgkaust.edu.sa |
| Solvent System | Affects monomer/oligomer solubility and polymerization rate. | Acetonitrile (ACN), Water, Propylene Carbonate (PC) | Higher solubility of monomer and oligomers in organic solvents can accelerate the polymerization rate. | chemrxiv.org |
| Additives | Can enhance properties like conductivity. | Ethylene Glycol (EG) | EG acts as a conductivity enhancer for PEDOT, increasing the as-synthesized doping levels. | kaust.edu.sa |
Mechanisms of Electrochemical Oxidation
Other Key Reaction Pathways and Selectivity Studies
Beyond its role in forming conductive polymers, the this compound scaffold can participate in other significant reactions, including substitutions on the thiophene ring and serving as a precursor for more complex heterocyclic systems.
The thiophene ring is aromatic and undergoes electrophilic substitution reactions more readily than benzene. chemicalbook.com The heteroatom influences the regioselectivity of the reaction, with substitution occurring preferentially at the C-2 and C-5 positions (alpha to the sulfur atom). chemicalbook.comslideshare.net
In this compound, the hydroxyl groups are electron-donating. These groups activate the ring, further increasing its reactivity towards electrophiles. Their presence at the 3 and 4 positions directs electrophilic attack to the vacant and highly activated C-2 and C-5 positions. Common electrophilic substitution reactions applicable to activated thiophene rings include:
Halogenation: Chlorination can be achieved with reagents like sulfuryl chloride, while iodination can be performed using iodine in the presence of mercuric oxide to yield 2-iodothiophene. slideshare.net
Nitration: Thiophene can be nitrated using nitric acid in acetic anhydride. slideshare.net
Friedel-Crafts Acylation: This reaction proceeds readily on thiophene rings, introducing an acyl group, typically at an alpha-position. chemicalbook.com
Besides direct electrophilic substitution, a prevalent strategy for functionalizing thiophene rings involves an initial metalation step (e.g., using n-butyllithium) to create a nucleophilic lithiated thiophene, which can then react with a wide range of electrophiles. researchgate.net This halogen-metal exchange or direct deprotonation allows for the controlled introduction of various substituents. researchgate.net
This compound derivatives are valuable building blocks for the synthesis of thienothiophenes, which are fused heterocyclic systems containing two thiophene rings. These materials are of great interest for organic electronics. mdpi.com The formation of the second thiophene ring often involves a key sulfur cyclization step.
Several mechanistic pathways have been developed:
Intramolecular Nucleophilic Substitution: One common method starts with a functionalized thiophene, such as 3-bromothiophene. The thiophene is first lithiated and then reacted with elemental sulfur to create a thiolate intermediate in situ. This nucleophilic thiolate can then react with a molecule containing a leaving group (like potassium chloroacetate) to form a side chain. The final step is an acid-catalyzed intramolecular cyclization or a Friedel-Crafts acylation to close the second ring. encyclopedia.pub
Cascade Radical Cyclization: A modern approach involves the reaction of alkynyl diols with a sulfur source, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) and iodine. mdpi.comresearchgate.net This reaction is proposed to proceed through a cascade mechanism that may involve sulfur radicals. The addition of radical scavengers has been shown to suppress the reaction, supporting the involvement of radical intermediates. mdpi.com
Cyclization via Sodium Sulfide: A direct method involves reacting a 3,4-disubstituted thiophene with sodium sulfide. For example, the cyclization of a derivative of 3,4-dibromothiophene (B32776) with sodium sulfide in the presence of a copper oxide catalyst at elevated temperatures can afford the corresponding thieno[3,4-b]thiophene (B1596311). rsc.org
Table 2: Selected Sulfur Cyclization Methods for Thienothiophene Synthesis
| Method | Starting Material Example | Key Reagents | Mechanism Highlights | Citation |
|---|---|---|---|---|
| Intramolecular Nucleophilic Acylation | 3-Bromothiophene | n-BuLi, S₈, ClCH₂COOK, H₂SO₄ | Formation of a thiolate nucleophile, side-chain attachment, and subsequent acid-catalyzed ring closure. | encyclopedia.pub |
| Cascade Radical Cyclization | Alkynyl diol | Na₂S₂O₃, I₂ | A cascade reaction involving dehydration and bisulfur cyclization, likely proceeding through radical intermediates. | mdpi.comresearchgate.net |
| Direct Cyclization with Sulfide | 3,4-Dibromothiophene derivative | Na₂S, CuO | Direct formation of the fused ring by reaction with a sulfide source, often requiring a catalyst and heat. | rsc.org |
Advanced Spectroscopic and Crystallographic Characterization of Thiophene 3,4 Diol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of thiophene-3,4-diol systems in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.
¹H and ¹³C NMR spectroscopy are indispensable for confirming the successful synthesis and purity of complex molecules incorporating the this compound motif. For instance, in the synthesis of novel thieno[2,3-d]pyrimidine (B153573) derivatives, the structures of all intermediates and final products were consistently verified using ¹H and ¹³C NMR, alongside other spectral data. heteroletters.orglongdom.org The characteristic signals for the thiophene (B33073) ring protons and carbons, as well as those of the diol functionality, provide a clear diagnostic fingerprint.
In the characterization of trans-Tetrahydrothis compound 1,1-dioxide, NMR spectroscopy is critical. The diol protons typically appear in the range of δ 3.5–4.5 ppm in the ¹H NMR spectrum, while the sulfone group significantly influences the chemical shifts of the ring carbons, which are observed around δ 130–140 ppm in the ¹³C NMR spectrum. Similarly, for more complex structures like a tetraphenylthiophene-thiazole containing diimide-diacid (TPTPThDIDA), ¹H and ¹³C NMR were used to confirm the intricate structure, with aromatic protons and carbons appearing in distinct regions of the spectra. researchgate.net The successful synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) from a dibrominated precursor was also monitored by NMR, showing a significant shift of the thiophene C2 and C5 carbon signals from δ 84 ppm in the monomer to δ 108 ppm in the polymer. acs.org
A detailed examination of chemical shifts (δ) and coupling constants (J) offers deeper insights into the molecular structure. In various synthesized thieno[3,2-e] heteroletters.orgscielo.brtriazolo[4,3-c]pyrimidine derivatives, the aromatic protons on the thieno-pyrimidine core typically exhibit characteristic doublet signals with coupling constants around J = 7.0 Hz, confirming their ortho relationship. heteroletters.orglongdom.org For example, in 5-chloro-3-p-tolylthieno[3,2-e] heteroletters.orgscielo.brtriazolo[4,3-c]pyrimidine, two distinct doublets appear at δ 6.96 and 7.3 ppm, each with a J value of 7.0 Hz. longdom.org
The ¹³C NMR spectra of these systems are equally informative. The carbon atoms of the thiophene ring fused within the thieno[2,3-d]pyrimidine system show signals at characteristic chemical shifts, for instance, at δ 126.92, 123.03, and 126.11 ppm. heteroletters.orglongdom.org In the synthesis of thiophene-aromatic polyesters, the ¹H NMR spectra clearly distinguished the thiophene ring protons (δ 7.77–7.80 ppm) from other aromatic and aliphatic protons in the polymer chain. mdpi.com The corresponding ¹³C NMR spectra showed the carbonyl ester groups of the thiophene unit at δ 190.1 and 189.9 ppm. mdpi.com This level of detail is crucial for verifying the proposed structures and understanding the electronic effects of various substituents on the thiophene ring.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| trans-Tetrahydrothis compound 1,1-dioxide | Not Specified | ~3.5–4.5 (diol protons) | ~130–140 (sulfone carbons) | |
| 5-chloro-3-phenylthieno[3,2-e] heteroletters.orgscielo.brtriazolo[4,3-c]pyrimidine | CDCl₃ | 8.3 (t, 2H, Ar-H), 7.40-7.53 (m, 3H, Ar-H), 7.3 (d, 1H, Ar-H), 6.96 (d, 1H, Ar-H) | 160.67, 154.25, 153.62, 134, 133, 131, 128, 126.92, 126.11, 123.03 | heteroletters.org |
| 2,5-Dibromo-3,4-bis(acetoxymethyl)thiophene | CDCl₃ | 5.20 (s, 4H), 2.10 (s, 6H) | Not Specified | |
| Poly(3,4-ethylenedioxythiophene) (dedoped) | Not Specified | Not Specified | 138 (C3, C4), 108 (C2, C5), 65 (OCH₂) | acs.org |
Application of 1H and 13C NMR for Complex Structural Analysis
X-ray Crystallography for Molecular and Supramolecular Structures
For chiral this compound derivatives, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute stereochemistry. soton.ac.uk This technique was successfully used to confirm the trans-configuration of trans-tetrahydrothis compound 1,1-dioxide. In a study of halogenated benzothiophene (B83047) diol derivatives, X-ray analysis not only confirmed the relative stereochemistry but also established the absolute configuration of an enantiomerically pure 3-iodobenzothiophene diol derivative as (R,R). scispace.com Similarly, the absolute configuration of an α-nitroketone derivative of tetralone, alkylated with a thiophene-containing olefin, was assigned as (R) based on its crystal structure. nih.gov The ability to determine the precise spatial arrangement of atoms is crucial, as different enantiomers or diastereomers can have vastly different biological activities and material properties. soton.ac.uk
X-ray crystallography is uniquely capable of revealing the intricate network of intermolecular interactions that dictate the supramolecular architecture of this compound systems. These interactions include hydrogen bonds, halogen bonds, π–π stacking, and C–H···S contacts. mdpi.comrsc.org
In the crystal structure of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone, molecules are linked through C—H···O hydrogen bonds and form dimers via π–π stacking interactions between phenyl rings, with a centroid–centroid distance of 3.760 Å. iucr.org Studies on wheel-and-axle diol hosts featuring benzo[b]thiophene units have shown how hydrogen bonding and S···O contacts fix the molecular conformation, while π-stacking interactions between thiophene and benzene (B151609) rings influence the crystal packing. scispace.comcore.ac.uk The crystal packing of 3,4-dibromo-2,5-bis-substituted thiophenes is also influenced by such non-covalent forces. The analysis of these interactions is fundamental to understanding the solid-state properties of these materials and for the rational design of new crystalline materials with desired functionalities, a field known as crystal engineering. rsc.org
X-ray crystallography serves as the ultimate proof of structure for newly synthesized this compound derivatives, confirming that the desired molecule has been formed. The structure of 2,3,4,5-tetramethyl substituted thieno[3,2-b]thiophene (B52689), synthesized through a cascade cyclization of an alkynyl diol derivative, was unequivocally verified by single-crystal X-ray diffraction analysis. mdpi.com Likewise, the molecular structure of a 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracil derivative, which contains a thiophene ring, was confirmed by X-ray crystallographic analysis. beilstein-journals.org This technique was also employed to confirm the structures of various dihalothiophenes used as monomers in solid-state polymerization, providing crucial information on their packing that influences the polymerization process. acs.org
| Compound | Space Group | Key Intermolecular Interactions | Significance | Reference |
|---|---|---|---|---|
| 3-Iodobenzothiophene diol derivative | P2₁2₁2₁ | π–π stacking, Hydrogen bonding | Determination of (R,R) absolute configuration | scispace.com |
| (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone | Not Specified | C—H···O, π–π stacking | Analysis of supramolecular features | iucr.org |
| Methyl-3-aminothiophene-2-carboxylate | P2₁/c | N–H···O, N–H···N, C–H···S | Stabilization of crystal 3-D packing | mdpi.com |
| 2,3,4,5-tetramethyl substituted thieno[3,2-b]thiophene | Not Specified | Not Specified | Structural verification of synthesized product | mdpi.com |
Analysis of Intermolecular Interactions and Crystal Packing
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a critical tool for identifying functional groups and characterizing the molecular structure of this compound and its derivatives.
Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Frequencies
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net In the study of this compound derivatives, such as 2,5-bis(benzoxazol-2-yl)this compound (BBTD), theoretical calculations using density functional theory (DFT) are employed to analyze the vibrational modes in both the ground state (S₀) and the first excited state (S₁). nih.gov
Analysis of the IR spectra reveals that upon photoexcitation from the S₀ to the S₁ state, there is a noticeable influence on the strength of the intramolecular hydrogen bonds. nih.gov This is confirmed by geometric structure comparisons and IR vibrational spectra analysis, which indicate a strengthening of these bonds in the excited state, facilitating processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net For copolyesters containing thiophene units, characteristic IR absorption peaks confirm the successful incorporation of the thiophene monomer into the polymer backbone. mdpi.com
Key vibrational frequencies for thiophene-based compounds are well-documented. The stretching vibrations for the C=C bonds in thiophene rings typically appear in the 1650-1430 cm⁻¹ region. researchgate.net Specifically for thiophene and benzene rings, these C-C stretching vibrations have been experimentally observed between 1465.2 and 1597.3 cm⁻¹. researchgate.net In poly(3,4-ethylenedioxythiophene) (PEDOT), a related polymer, the Cα=Cβ symmetric stretching vibration is found around 1444 cm⁻¹. researchgate.net
Table 1: Characteristic Infrared (IR) Vibrational Frequencies in Thiophene Systems
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Context | Source(s) |
|---|---|---|---|
| O-H Stretch (non-bonded) | 3530–3645 | General Organic Compounds | researchgate.net |
| =C-H Stretch (Thiophene) | ~3120 | Thiophene Copolyesters | mdpi.com |
| C=O Stretch | ~1698 | Thiophene Schiff Base | researchgate.net |
| C=C Stretch (Thiophene Ring) | 1650–1430 | General Thiophene Derivatives | researchgate.net |
| Cα=Cβ Symmetric Stretch | ~1444 | PEDOT | researchgate.net |
| C-S Stretch | ~724 | Thiophene Copolyesters | mdpi.com |
Raman Spectroscopy for Material Characterization and Molecular Vibrations
Raman spectroscopy is highly effective for characterizing oligothiophenes and polythiophenes because the technique is sensitive to the conformation and length of the polymer chain. mdpi.com It provides detailed information on molecular vibrations, crystallinity, and π-electron delocalization in the ground electronic state. acs.org
In thiophene-based polymers, the Raman peaks between 1070 cm⁻¹ and 1540 cm⁻¹ often exhibit the highest intensities. nih.gov Studies on poly(3,4-ethylenedioxythiophene) (PEDOT) films show principal peaks around 1265 cm⁻¹ (Cα-Cα' inter-ring stretching), 1444 cm⁻¹ (Cα=Cβ symmetric stretching), and 1506 cm⁻¹ (asymmetrical stretching). researchgate.net The position and shape of the most intense band, typically associated with the symmetric Cα=Cβ stretching mode, are strongly correlated with the effective π-conjugation length of the oligothiophene chain. acs.org A downshift in this band's frequency indicates a longer effective conjugation length and greater delocalization of π-electrons. For instance, in a series of regioregular oligothieno[3,4-b]thiophenes, the Raman shifts decreased by nearly 100 cm⁻¹ as the chain extended from a monomer to a seximer, confirming the quinoid-like character and enhanced conjugation. acs.org
Table 2: Key Raman Shifts for Thiophene-Based Materials
| Raman Shift (cm⁻¹) | Assignment | Compound Context | Source(s) |
|---|---|---|---|
| 1507 | Cα=Cβ Asymmetric Elongation | PEDOT:PSS | researchgate.net |
| 1444 | Cα=Cβ Symmetric Stretching | PEDOT:PSS | researchgate.net |
| 1425 | Not specified | PBDB-T Polymer | nih.gov |
| 1361 | Cβ-Cβ' Stretching | PEDOT:PSS | researchgate.net |
| 1269 | Cα-Cα' Inter-ring Stretching | PEDOT:PSS | researchgate.net |
| 1003 | Cβ-Cβ' Asymmetric Stretching | PEDOT:PSS | researchgate.net |
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy techniques are vital for probing the electronic structure, transitions, and optical properties of this compound systems.
Analysis of Absorption and Emission Spectra
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of thiophene-based molecules by analyzing their electronic absorption and emission characteristics. researchgate.net Thiophene derivatives often exhibit unique absorption and emission behaviors that are sensitive to their chemical environment and molecular structure. researchgate.net
For example, a series of red-emitting dyes based on a dithieno[3,2-b:2′,3′-d]thiophene S,S-dioxide (DTTDO) core showed absorption maxima (λ_abs) in the range of 517–538 nm and emission maxima (λ_em) between 622–694 nm, resulting in large Stokes shifts of up to 174 nm. nih.gov The solvents used can also influence these properties. Thieno[3,4-b]thiophene (B1596311) (TbT) based fluorophores exhibit tunable emissions across the visible to near-infrared regions, with some derivatives achieving fluorescence quantum yields approaching 100% in polar solvents. acs.org The oxidation state of the sulfur atom in the thiophene ring significantly affects the optical properties; oxidation of a dithienothiophene from a sulfide (B99878) to a sulfoxide (B87167) resulted in a red-shift of the emission wavelength by 130 nm. nih.gov
Table 3: Photophysical Properties of Selected Thiophene Derivatives
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (Δλ, nm) | Fluorescence Quantum Yield (Φ) | Solvent | Source(s) |
|---|---|---|---|---|---|---|
| DTTDO-Py⁺ | 538 | 694 | 156 | 0.05 | Water | nih.gov |
| DTTDO-MOR | 525 | 622 | 97 | 0.61 | DCM | nih.gov |
| DTTDO-DEA | 526 | 632 | 106 | 0.49 | DCM | nih.gov |
| rr-1TbT | 366 | - | - | - | - | acs.org |
| rr-6TbT | 703 | - | - | - | - | acs.org |
| QBTT Fluorophore | - | - | - | up to 53.1% | Toluene (B28343) | acs.org |
Investigation of Effective π-Conjugation Length and its Impact on Optical Properties
The effective π-conjugation length is a crucial factor that governs the electronic and optical properties of conjugated polymers and oligomers based on thiophene. researchgate.net Increasing the length of the π-conjugated system generally leads to enhanced light absorption capabilities and a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. researchgate.netrsc.org
This principle is clearly demonstrated in series of oligothiophenes. As the number of thiophene units in the chain increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. rsc.org For instance, in a series of regioregular oligothieno[3,4-b]thiophene (rr-OTbT) derivatives, the absorption spectra systematically shifted from 366 nm for the monomer (rr-1TbT) to 703 nm for the seximer (rr-6TbT). acs.org This extension of π-conjugation enhances the delocalization of electrons, lowers the energy required for electronic transitions, and allows for the fine-tuning of the material's optical properties for specific applications like organic solar cells and light-emitting diodes. researchgate.netrsc.org
Studies on Optical Discrepancies and Electron Excitation Distribution
The nature of electronic excitations in thiophene-diol systems can be complex, involving phenomena such as excited-state intramolecular proton transfer (ESIPT) and charge transfer (CT). nih.govmdpi.com Theoretical investigations using time-dependent density functional theory (TDDFT) are essential for understanding these processes. nih.gov
For molecules like 2,5-bis(benzoxazol-2-yl)this compound (BBTD), analysis of the frontier molecular orbitals (HOMO and LUMO) shows that the S₀ → S₁ transition is primarily characterized as a π → π* transition. nih.gov The distribution of electrons and holes (electron-hole distribution) can be analyzed to understand the nature of the excitation. mdpi.com In some systems, photoexcitation leads to minor changes in structure and charge redistribution, which can result in significantly different dynamical processes in the excited state. nih.gov For BBTD, it was found that the ESIPT mechanism is a stepwise double proton transfer, not a concerted one. nih.govnih.gov Such detailed studies help explain discrepancies in optical behavior and provide a foundation for designing molecules with specific photophysical properties. mdpi.com
Mass Spectrometry Techniques for Molecular Integrity
Mass spectrometry serves as a cornerstone analytical technique for elucidating the structure and confirming the molecular integrity of chemical compounds. It provides vital information regarding a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. researchgate.net Unlike low-resolution mass spectrometry which measures nominal mass, HRMS provides highly accurate mass measurements, typically to four or five decimal places. researchgate.net This precision allows for the calculation of a unique elemental formula, a critical step in the characterization of a synthesized compound like this compound.
The molecular formula for this compound is C₄H₄O₂S. nih.gov Based on the monoisotopic masses of the most abundant isotopes of carbon, hydrogen, oxygen, and sulfur, the calculated exact mass of the neutral molecule is 115.99320 Da. nih.gov
In a typical HRMS experiment, the this compound sample is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙) is measured. The high resolving power of the instrument allows for the separation of ions with very similar nominal masses, thereby eliminating false positives and ensuring confidence in the assigned formula. researchgate.net The experimentally determined mass is then compared to the theoretical exact mass. A close correlation between the found value and the calculated value, usually with an error of less than 5 parts per million (ppm), provides definitive evidence for the proposed molecular formula.
Research on various thiophene derivatives consistently utilizes HRMS to validate target structures, where the reported "found" mass from the experiment closely matches the "calculated" theoretical mass. mdpi.comgoogle.com This practice is a standard and essential component of modern chemical research for verifying the identity and purity of novel compounds.
Table 1: HRMS Data for this compound
| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |
| This compound | C₄H₄O₂S | 115.99320 nih.gov |
Theoretical and Computational Chemistry of Thiophene 3,4 Diol
Quantum Chemical Calculations (DFT and TDDFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for studying the electronic structure and excited-state properties of molecules. nih.govx-mol.netnih.gov These methods are frequently employed to understand thiophene-based systems. frontiersin.orgmdpi.com Calculations are often performed using specific functionals, like B3LYP, and basis sets, such as TZVP or 6-31G(d,p), sometimes incorporating solvent effects through models like the Polarizable Continuum Model (PCM). nih.govfrontiersin.orgdiva-portal.org
Quantum chemical calculations begin with geometry optimization to find the most stable three-dimensional structure of a molecule. frontiersin.org For derivatives of thiophene-3,4-diol, such as 2,5-bis(benzoxazol-2-yl)this compound (BBTD), DFT calculations are used to determine the bond lengths, bond angles, and dihedral angles in both the ground state (S₀) and the first excited state (S₁). nih.govmdpi.com For instance, in studies of thieno[3,2-b]thiophene-based molecules, geometry optimizations were conducted at the B3LYP/6-31G(d,p) level of theory. frontiersin.org Analysis of the optimized geometries reveals that upon electronic excitation to the S₁ state, certain structural changes occur, particularly in the parts of the molecule involved in intramolecular hydrogen bonding. nih.govmdpi.com The planarity and bond length alternation of the thiophene (B33073) backbone are key aspects of the electronic structure. acs.org In regioregular oligothieno[3,4-b]thiophenes, the inter-ring dihedral angles approach 180°, leading to a planar molecular structure. acs.org This planarity facilitates π-electron delocalization across the molecule, which is crucial for its electronic properties. mdpi.com
Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for a Thiophene Derivative in Ground (S₀) and Excited (S₁) States
| Compound | State | Bond/Angle | Calculated Value |
|---|---|---|---|
| BBTHQ-SO | S₀ | O₁-H₂ | 0.98 Å |
| BBTHQ-SO | S₁ | O₁-H₂ | 1.00 Å |
| BBTHQ-SO | S₀ | H₂···N₃ | 2.05 Å |
| BBTHQ-SO | S₁ | H₂···N₃ | 1.95 Å |
| BBTHQ-SO | S₀ | ∠O₁-H₂···N₃ | 143.8° |
| BBTHQ-SO | S₁ | ∠O₁-H₂···N₃ | 147.3° |
Note: Data adapted from a theoretical study on a bis(2′-benzothiazolyl)hydroquinone derivative (BBTHQ-SO), which contains similar hydrogen bonding motifs. mdpi.com Values are illustrative of typical changes upon excitation.
Time-dependent density functional theory (TD-DFT) is the primary method for investigating the properties of electronic excited states. anu.edu.auiphy.ac.cn It is used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-visible spectra. nih.gov For example, TD-DFT calculations have been successfully used to simulate the absorption and fluorescence spectra of thiophene derivatives, showing good agreement with experimental results. anu.edu.au These calculations help in understanding the nature of electronic transitions, such as π→π* or n→π* transitions. anu.edu.au Furthermore, TD-DFT is instrumental in mapping the potential energy surfaces (PES) of the ground and excited states. nih.govacs.org By scanning the PES along specific reaction coordinates, such as the O-H bond stretching involved in proton transfer, researchers can elucidate the mechanisms of photochemical reactions like excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net This approach has revealed that for molecules like BBTD, the ESIPT process can be a stepwise event rather than a concerted double proton transfer. nih.gov
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic and optical properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions. mdpi.com The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). frontiersin.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that influences the chemical reactivity, kinetic stability, and the wavelength of the lowest energy electronic transition of the molecule. mdpi.comnih.gov In many thiophene-based systems designed for optoelectronic applications, the HOMO is typically delocalized over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting moieties, which facilitates intramolecular charge transfer upon excitation. diva-portal.org A smaller HOMO-LUMO gap generally corresponds to a red-shifted absorption spectrum. diva-portal.org DFT calculations provide reliable predictions of these orbital energies and their gaps. frontiersin.orgmdpi.com
Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Thiophene Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| M1 (Thieno[3,2-b]thiophene derivative) | -5.05 | -2.34 | 2.71 | frontiersin.org |
| M2 (Thieno[3,2-b]thiophene derivative) | -5.08 | -2.28 | 2.80 | frontiersin.org |
| M3 (Thieno[3,2-b]thiophene derivative) | -5.01 | -2.34 | 2.67 | frontiersin.org |
| STB-n (Thieno[3,4-b]thiophene derivative) | -5.09 | -3.50 | 1.59 | acs.org |
| ATT-1 (Thieno[3,4-b]thiophene derivative) | -5.50 | -3.63 | 1.87 | acs.org |
Prediction of Excited State Properties and Spectroscopic Parameters
Investigation of Intramolecular Interactions and Dynamics
Computational chemistry offers a window into the dynamic interactions within a molecule, such as hydrogen bonding and charge transfer, which govern its photophysical and photochemical behavior.
This compound and its derivatives, particularly those with adjacent proton-accepting sites like the nitrogen atoms in benzoxazole (B165842) or benzothiazole (B30560) rings, can form intramolecular hydrogen bonds (IHBs). nih.govmdpi.com Computational methods are used to characterize these non-covalent interactions. Analysis of optimized geometries, bond lengths (e.g., O-H and H···N), and bond angles provides initial evidence for IHB formation. nih.govmdpi.com Further confirmation comes from calculated infrared (IR) spectra, where the stretching frequency of the O-H group involved in a hydrogen bond is red-shifted compared to a free O-H group. nih.govacs.org A key finding from computational studies is that these IHBs are often significantly strengthened in the first excited state (S₁) compared to the ground state (S₀). nih.govnih.govacs.org This photo-induced strengthening is a driving force for ESIPT, as the proton is pulled more strongly towards the acceptor atom in the excited state. acs.orgresearchgate.net
Upon photoexcitation, many thiophene-based molecules exhibit intramolecular charge transfer (ICT), a process where electron density moves from an electron-donor part of the molecule to an electron-acceptor part. diva-portal.orgiphy.ac.cn FMO analysis provides a preliminary indication of ICT, as the HOMO→LUMO transition often represents the movement of electron density from a donor-localized HOMO to an acceptor-localized LUMO. diva-portal.org More detailed analysis involves calculating the charge density difference between the excited and ground states. mdpi.com These calculations visualize the redistribution of electronic charge upon excitation, clearly showing regions of decreased electron density (hole) and increased electron density (electron). mdpi.com For donor-π-acceptor systems involving a thiophene bridge, theoretical calculations have shown that the excited states possess a significant charge-transfer character, which is supported by large Stokes shifts observed experimentally. iphy.ac.cn This ICT process is fundamental to the function of these molecules in applications like organic solar cells and fluorescent probes. frontiersin.orgmdpi.com
Characterization of Intramolecular Hydrogen Bonding Networks
Analysis of Molecular Dynamics and Proton Transfer Pathways
Theoretical studies on this compound and related structures have provided significant insights into their dynamic behaviors, particularly concerning proton transfer and photo-induced processes.
Construction and Mapping of Potential Energy Surfaces (PES)
The construction of potential energy surfaces (PES) is a important tool for understanding reaction mechanisms. For derivatives of this compound, such as 2,5-bis(benzoxazol-2-yl)this compound (BBTD), PES calculations have been instrumental in elucidating the excited-state intramolecular proton transfer (ESIPT) processes. rsc.orgnih.govnih.gov
Theoretical explorations of the S1-state potential energy surface for BBTD suggest a stepwise double proton transfer mechanism rather than a concerted one. nih.govnih.gov This indicates that the two protons transfer sequentially, forming an intermediate species before the final product is reached. The complexity of the emission spectrum of dyes like 2,5-bis(benzoxazol-2-yl)this compound (BBTP) is attributed to the existence of two ESIPT sites, leading to three non-equivalent tautomers: the initial double enol form, a single ESIPT enol-keto tautomer, and a double ESIPT structure. rsc.org
The potential energy surfaces for both the ground state (S0) and the first excited state (S1) have been mapped to understand the hydrogen bond dynamics. nih.gov These studies reveal that photoexcitation can influence the strength of intramolecular hydrogen bonds, which in turn affects the proton transfer process. nih.gov For some systems, the energy barrier for the second proton transfer is lower than the first, indicating a thermodynamically favorable sequential process. nih.gov
Simulation of Photo-Induced Molecular Processes
Simulations of photo-induced molecular processes in thiophene derivatives have revealed ultrafast dynamics. rsc.org Upon photoexcitation to the S1 state, thiophene can undergo ring-opening through the cleavage of a carbon-sulfur bond. rsc.orgaps.org This process is often accompanied by ring puckering and occurs on a femtosecond timescale. rsc.org
For thiophene dications formed by X-ray absorption, dissociation is a key process. The evolution of these ionized molecules can be monitored using pump-probe experiments, which reveal that the molecule can undergo significant geometric changes, such as ring-opening, before fragmentation. aps.org The dynamics of these open-ring structures are complex, involving interplay between internal conversion and intersystem crossing to triplet states. rsc.org The near-degeneracy of the S0, S1, T1, and T2 states in the open-ring forms, along with significant spin-orbit couplings, can lead to the formation of long-lived open-ring structures in both singlet and triplet states. rsc.org
Conformational Analysis and Evaluation of Molecular Planarity
Conformational analysis of thiophene-containing molecules is crucial for understanding their properties, as the relative orientation of rings and substituents can significantly impact electronic conjugation and intermolecular interactions. thieme-connect.comacs.org The thiophene ring itself exhibits a degree of "plasticity," meaning its geometry can be distorted depending on its chemical environment. thieme-connect.com
In oligothiophenes, the low energy barriers to inter-ring rotation allow for a variety of conformations. thieme-connect.com For bithiophene, nonplanar gauche conformations are observed in the gas phase. acs.org Theoretical calculations on various thiophene derivatives have shown that the planarity of the molecule can be influenced by substituents and crystal packing forces. acs.org For instance, in some tetrathiafulvalene (B1198394) derivatives incorporating thieno-dithiin units, a non-planar boat-like conformation is found to be the most stable.
The planarity of the molecular structure is a key factor in determining the electronic properties of conjugated materials based on thieno[3,4-b]thiophene (B1596311). acs.org Theoretical calculations have shown that the inter-ring dihedral angles in some of these systems are close to 180°, leading to a planar molecular structure and effective conjugation. acs.org
Intermolecular Interactions and Crystal Packing Simulations
The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions. Computational methods are employed to simulate and quantify these interactions, providing a deeper understanding of the crystal packing.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and quantification of different types of intermolecular contacts.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Thiophene Derivatives
| Compound Type | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Contacts (%) | Reference |
|---|---|---|---|---|---|
| Methyl-3-aminothiophene-2-carboxylate | High | Significant | Significant (N–H⋯O) | N···H/H···N, C···S/S···C, S···O/O···S (minor) | mdpi.com |
| Thiophene Derivative I | 36.9 | 26.1 | 15.1 | F···H (9.2%), C···C (6.7%), S···C (2.2%), S···H (0.9%), F···C (0.8%), N···C (0.7%) | nih.gov |
Note: The specific percentages can vary depending on the substituents and crystal packing of the individual compound.
Elucidation of Weak Intermolecular Interactions (e.g., O···H, S···S, O···C)
Weak intermolecular interactions play a crucial role in the solid-state architecture of thiophene-containing compounds. thieme-connect.commdpi.com These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.
O···H Interactions: Hydrogen bonds of the O–H···O or C–H···O type are commonly observed in thiophene derivatives containing hydroxyl or carbonyl groups. mdpi.comacs.org These interactions are often visible as distinct spikes in the fingerprint plots derived from Hirshfeld surface analysis. mdpi.com
S···S Interactions: Sulfur-sulfur interactions are a characteristic feature of many thiophene-based materials and can influence their electronic properties and molecular packing. thieme-connect.comacs.org The presence of the sulfur heteroatom allows for these specific interactions, which are not present in their carbocyclic analogues. acs.org
The interplay of these various weak interactions, including dipolar S=O···S=O interactions and C–H···O hydrogen bonds in thiophene dioxides, determines the final crystal structure. thieme-connect.com The strength of these interactions can be influenced by the electronic nature of the substituents on the thiophene ring. blumberginstitute.org For example, electron-withdrawing groups can enhance the electrostatic potential on the sulfur atom, potentially strengthening interactions with nucleophiles. blumberginstitute.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-bis(benzoxazol-2-yl)this compound (BBTD) |
| 2,5-bis(benzoxazol-2-yl)this compound (BBTP) |
| Methyl-3-aminothiophene-2-carboxylate |
| Thieno[3,4-b]thiophene |
| Bithiophene |
| Oligothiophenes |
| Tetrathiafulvalene |
| Thieno-dithiin |
Predictive Modeling for Advanced Material Properties
Computational chemistry has emerged as an indispensable tool in materials science, providing profound insights into molecular structures and electronic properties before a substance is ever synthesized. tandfonline.com Through the application of theoretical models, researchers can predict, understand, and strategically tune the characteristics of novel materials. For molecules based on the this compound scaffold, computational methods are pivotal in exploring their potential for advanced applications, such as organic electronics. semanticscholar.org Techniques like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) allow for the precise calculation of ground-state and excited-state properties, forming a predictive framework for designing materials with tailored functionalities. semanticscholar.orgaip.org
A central goal in the design of organic electronic materials is the ability to control the electronic bandgap, which dictates the material's optical and electrical properties. Computationally, this is often correlated with the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The thieno[3,4-b]thiophene unit, which forms the core of this compound, possesses a unique quinoid-resonance character that makes it a powerful building block for developing low-bandgap organic materials. acs.org
Computational modeling is instrumental in guiding bandgap engineering efforts. The primary strategy involves the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the core thiophene structure. DFT calculations can accurately predict how these substitutions will modulate the frontier molecular orbitals. Generally, EDGs raise the energy of the HOMO, while EWGs lower the energy of the LUMO. aip.org Both effects can lead to a reduction in the HOMO-LUMO gap, effectively tuning the bandgap. semanticscholar.orgaip.org
A prominent example studied computationally is 2,5-bis(benzoxazol-2-yl)this compound (BBTD), where the electron-withdrawing benzoxazolyl groups are attached to the this compound core. nih.gov Theoretical investigations using DFT and TD-DFT on this and similar molecules reveal the precise impact of substituents on the electronic structure. aip.orgnih.gov For instance, studies on a series of thiophene sulfonamide derivatives show a clear correlation between the nature of the substituent and the resulting HOMO-LUMO gap. semanticscholar.org
| Thiophene Sulfonamide Derivative (Substituent) | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Bandgap (ΔE) (eV) |
|---|---|---|---|
| -H | -6.73 | -2.08 | 4.65 |
| -F | -6.81 | -2.21 | 4.60 |
| -Cl | -6.89 | -2.51 | 4.38 |
| -Br | -6.84 | -2.58 | 4.26 |
| -NO2 | -7.61 | -3.59 | 4.02 |
| -CN | -7.29 | -3.11 | 4.18 |
| -CHO | -7.11 | -3.10 | 4.01 |
Table 1. Computationally derived electronic properties for a series of substituted thiophene sulfonamides, calculated at the B3LYP/6-311G(d,p) level. The data illustrates the principle of bandgap modulation through the introduction of various electron-withdrawing functional groups. semanticscholar.org The trend shows that stronger electron-withdrawing groups generally lead to a lower HOMO-LUMO energy gap.
This predictive capability allows for the in-silico screening of numerous potential structures, identifying promising candidates for synthesis and experimental validation as new functional materials. tandfonline.com
Computational methods provide unparalleled detail on molecular geometry, which is intrinsically linked to a material's ultimate properties. tandfonline.com DFT calculations are routinely used to determine optimized ground-state (S₀) and excited-state (S₁) geometries, including precise bond lengths, bond angles, and dihedral angles. aip.orgnih.gov These structural parameters are critical, as they govern the extent of π-electron delocalization, molecular planarity, and intermolecular packing, all of which influence the electronic and optical behavior of the material. frontiersin.orgacs.org
The study of 2,5-bis(benzoxazol-2-yl)this compound (BBTD) serves as an excellent case study. This molecule can undergo excited-state intramolecular proton transfer (ESIPT), a process where protons move from the hydroxyl groups to the nitrogen atoms of the benzoxazole units upon photoexcitation. nih.govnih.gov Computational analysis is essential to understand this mechanism. By calculating and comparing the molecular structures in the S₀ and S₁ states, researchers can identify the specific geometric changes that facilitate the proton transfer. For example, calculations show a strengthening of the intramolecular hydrogen bonds in the excited state, which is a prerequisite for the ESIPT to occur. nih.gov
Analysis of the potential energy surfaces for both the ground and excited states reveals that the proton transfer process is energetically favorable only in the excited state. nih.govglobal-sci.com Furthermore, these computational studies have demonstrated that the double proton transfer in BBTD is not a simultaneous event but rather a stepwise process. nih.gov
| Bond / Angle | Ground State (S₀) Value (Å / °) | Excited State (S₁) Value (Å / °) | Description |
|---|---|---|---|
| O₁-H₂ | 0.998 | 1.011 | Elongation of the hydroxyl bond in the excited state. |
| H₂···N₃ | 1.711 | 1.637 | Shortening of the hydrogen bond distance, indicating strengthening. |
| ∠O₁-H₂···N₃ | 142.1 | 145.4 | Change in hydrogen bond angle, suggesting increased linearity. |
Table 2. Selected calculated geometric parameters for 2,5-bis(benzoxazol-2-yl)this compound (BBTD) in its ground (S₀) and first singlet excited (S₁) states in chloroform (B151607), as determined by DFT and TD-DFT. These computational results illustrate the structural changes that promote the excited-state intramolecular proton transfer (ESIPT) process. nih.gov
Moreover, visualizing the frontier molecular orbitals provides a clear picture of the electron density distribution. semanticscholar.org In molecules designed for optoelectronic applications, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. This separation is indicative of intramolecular charge transfer (ICT) upon excitation, a fundamental principle behind the function of many organic dyes and photovoltaic materials. semanticscholar.org By correlating these calculated structural and electronic details with observable properties like absorption and emission spectra, a comprehensive understanding of the structure-property relationship is established, paving the way for the rational design of new materials based on the this compound framework. tandfonline.com
Advanced Materials Science and Optoelectronic Applications of Thiophene 3,4 Diol Derivatives
Conjugated Polymers and Organic Semiconductors
Thiophene-3,4-diol and its derivatives have emerged as a significant class of building blocks for the development of advanced organic electronic materials. The presence of hydroxyl groups at the 3 and 4 positions of the thiophene (B33073) ring provides unique opportunities for tuning the electronic properties, processability, and functionality of the resulting polymers and small molecules. These characteristics are pivotal for their application in conjugated polymers and organic semiconductors.
This compound Based Polythiophenes as Electrically Conducting Polymers
Polythiophenes based on this compound, specifically poly(3,4-dihydroxythiophene), are a subject of research for their potential as electrically conducting polymers. The direct polymerization of this compound can be challenging due to the reactive nature of the hydroxyl groups, which can be easily oxidized during the polymerization process. spiedigitallibrary.org To circumvent this, a common strategy involves the polymerization of a protected monomer, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), followed by deprotection to yield the dihydroxy-functionalized polymer. spiedigitallibrary.org
One synthetic route involves the oxidative polymerization of EDOT to form poly(3,4-ethylenedioxythiophene) (PEDOT), which is then converted to poly(3,4-dihydroxythiophene) through an alcoholysis reaction. spiedigitallibrary.org The resulting poly(3,4-dihydroxythiophene) has been shown to be an electronic conducting polymer. spiedigitallibrary.org Films of this polymer, when deposited on interdigital gold electrodes, exhibited good conductivity with resistance values below 5 kΩ, and in some cases as low as approximately 10 Ω. spiedigitallibrary.org The conductivity is attributed to its polythiophene derivative nature. spiedigitallibrary.org The FT-IR spectrum of the synthesized poly(3,4-dihydroxythiophene) confirms the presence of the thiophene ring with characteristic C=C and C–C stretching vibrations at 1471 and 1402 cm⁻¹, respectively. spiedigitallibrary.org
Another related class of polymers are those derived from 3,4-propylenedioxythiophene (B118826) (ProDOT). These polymers, while not having free diol groups, are synthesized from diol precursors and exhibit favorable electrochromic properties and stability. mdpi.com For instance, copolymers of 3,4-propylenedioxythiophene derivatives have been synthesized and are solution-processable. mdpi.com
The electrical conductivity of these polymers is a key parameter for their application in electronics. The table below summarizes the conductivity of some relevant polythiophene derivatives.
| Polymer Name | Synthesis Method | Conductivity (S/cm) | Reference |
| Poly(3,4-dihydroxythiophene) | Oxidative polymerization of EDOT followed by alcoholysis | Resistance < 5 kΩ (film on electrodes) | spiedigitallibrary.org |
| Poly(dithieno[3,4-b:3′,4′-d]thiophene) | Electropolymerization | 1.0 | rsc.org |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Oxidative chemical polymerization | up to 550 | acs.org |
| Self-doped PEDOT | Oxidative polymerization of a sulfonated EDOT derivative | up to 1089 | nih.govresearchgate.net |
Rational Design Principles for High-Performance Organic Electronic Materials
The rational design of high-performance organic electronic materials based on this compound motifs revolves around several key principles aimed at tuning their electronic structure, morphology, and processability. acs.org The inherent properties of the thiophene ring, such as its weaker aromaticity compared to benzene (B151609) and the potential for sulfur-sulfur interactions, make it a valuable component in organic electronics. acs.orgacs.org
One fundamental design strategy is the donor-acceptor (D-A) approach, where electron-rich (donor) and electron-poor (acceptor) units are combined within the same molecule or polymer chain. mdpi.com This allows for the tuning of the frontier molecular orbital (HOMO and LUMO) energy levels and the bandgap of the material. rsc.org In the context of this compound derivatives, the diol or related dioxyalkylene groups act as strong electron donors due to the lone pairs on the oxygen atoms overlapping with the π-system of the thiophene ring. mdpi.com By copolymerizing these donor units with various acceptor moieties, the optoelectronic properties can be precisely controlled. mdpi.com
Another critical aspect is the control over the regioregularity of the polymer chain. For polythiophenes, a high degree of regioregularity, particularly head-to-tail (HT) coupling, leads to a more planar backbone, facilitating π-π stacking and improving charge carrier mobility. rsc.org The substitution pattern on the thiophene ring, including the nature of the side chains, also plays a crucial role. Bulky side chains can be introduced to enhance solubility and solution-processability, although they may also influence the solid-state packing and, consequently, the electronic properties. rsc.org
Furthermore, the concept of quinoidal resonance stabilization is a powerful tool. The thieno[3,4-b]thiophene (B1596311) (TbT) moiety, which can be considered a derivative of this compound, effectively stabilizes a quinoidal resonance structure, which can be leveraged to modulate the electronic properties of the material. acs.orgacs.org The design of small molecules with well-defined structures based on these principles allows for a clearer understanding of structure-property relationships, which can guide the development of new, high-performance materials. acs.org
Development of Solution-Processable and Flexible Organic Electronic Materials
A major advantage of organic electronic materials is their potential for low-cost, large-area fabrication via solution-based techniques such as spin-coating, inkjet printing, and roll-to-roll processing. csic.es This necessitates the development of materials that are soluble in common organic solvents. For polythiophenes, including those derived from this compound, solubility is often achieved by introducing flexible alkyl or alkoxy side chains onto the polymer backbone. rsc.org
For example, donor-acceptor copolymers based on 3,4-propylenedioxythiophene derivatives with long alkyl chains have been synthesized and are solution-processable. mdpi.com The introduction of these side chains makes the polymers soluble in solvents like chloroform (B151607), allowing for the formation of thin films by methods such as spray coating. mdpi.com Similarly, the synthesis of soluble self-doped PEDOT derivatives demonstrates another approach to achieving solution processability. nih.govresearchgate.net
The development of flexible electronics is another key driver for research in this area. nih.govacs.org Conjugated polymers are inherently more flexible than inorganic semiconductors. Composite materials, such as those made by incorporating polythiophene derivatives into flexible substrates like cellulose (B213188), have been explored to create conductive and foldable materials. csic.es In-situ polymerization of monomers like EDOT on cellulose membranes can yield flexible composite materials with significant surface conductivity. csic.es Blending conducting polymers like PEDOT:PSS with elastomers such as waterborne polyurethane is another strategy to enhance mechanical stretchability while maintaining good electrical conductivity. acs.org
Applications in Organic Optoelectronics
The unique electronic and optical properties of this compound derivatives make them promising candidates for a variety of organic optoelectronic devices. Their ability to be tailored for specific functions, such as light emission or charge transport, is key to their application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs) Utilizing Thiophene-Based Emitters
Thiophene-based materials are widely used in the emissive layer of OLEDs due to their high photoluminescence quantum yields and tunable emission colors. frontiersin.org While direct use of this compound in emitters is not extensively documented, related thiophene derivatives are crucial. The design of these emitters often follows a donor-π-acceptor (D-π-A) architecture to control the emission wavelength and efficiency. frontiersin.org
For instance, inserting a thiophene unit as a π-bridge in a D-A-D skeleton can significantly red-shift the emission peak without sacrificing efficiency. frontiersin.org This strategy has been used to develop deep-red and near-infrared (NIR) emitters. In one study, novel emitters based on 5,6-difluorobenzo[c] spiedigitallibrary.orgrsc.orgbeilstein-journals.orgthiadiazole as the acceptor and triphenylamine (B166846) as the donor, with thiophene bridges, achieved a maximum external quantum efficiency (EQE) of 5.75% for deep-red emission in doped devices. frontiersin.org Non-doped devices with these emitters showed NIR emission with a maximum EQE of 1.44%. frontiersin.org
In a different context, diols have been mentioned as potential linkers for quantum dots (QDs) used in the emissive layer of OLEDs. A patent describes a QD solution where the QDs can be capped with a diol, such as 1,3-propanediol, in chloroform. google.com The cross-linking of QDs with diols can form a solid composite emissive layer. google.com This suggests a potential role for diol-functionalized thiophenes in hybrid QD-OLED technologies.
The performance of some OLEDs utilizing thiophene-based emitters is summarized in the table below.
| Emitter System | Device Structure | Max. EQE (%) | Emission Color | Reference |
| BTDF-TTPA (doped) | Doped | 5.75 | Deep-Red | frontiersin.org |
| BTDF-TtTPA (non-doped) | Non-doped | 1.44 | NIR | frontiersin.org |
Organic Field-Effect Transistors (OFETs) Incorporating this compound Motifs
Thiophene-based semiconductors are among the most studied materials for the active channel layer in OFETs due to their excellent charge transport properties and environmental stability. mdpi.com While direct reports on OFETs using poly(3,4-dihydroxythiophene) are scarce, the broader family of 3,4-substituted thiophenes, particularly those with dioxyalkylene bridges, is highly relevant. Thieno[3,4-b]thiophene (TbT) and its derivatives have shown exceptional performance in OFETs. acs.orgacs.org
The rational design of these materials for OFETs focuses on achieving a planar molecular structure and strong intermolecular interactions (e.g., π-π stacking) in the solid state to facilitate efficient charge transport. beilstein-journals.org For example, small molecules based on a thienobenzodithiole-2-thione unit, which can be derived from diol precursors, are being investigated for OFET applications due to the potential for enhanced π-π stacking from the extended aromatic system. beilstein-journals.org
Solution-processable n-channel OFETs based on two-dimensional π-expanded quinoidal terthiophenes, which are related to the TbT structure, have achieved record electron mobilities as high as 5.2 cm²/Vs. acs.orgacs.org This demonstrates the high potential of this class of materials. Even small molecule semiconductors based on benzo[b]thieno[2,3-d]thiophene (BTT), another fused thiophene system, have been used to fabricate solution-processed OFETs exhibiting p-channel behavior with hole mobilities up to 0.005 cm²/Vs and high on/off ratios. mdpi.com
The performance of several OFETs based on thiophene derivatives is presented in the table below.
| Semiconductor Material | Device Type | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2DQTTs | n-channel | 5.2 (electron) | - | acs.orgacs.org |
| Dithienoindophenine (DTIP-i) | p-channel | 0.22 (hole) | - | acs.org |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | p-channel | 0.005 (hole) | > 10⁶ | mdpi.com |
| Thieno[2,3-b]thiophene (B1266192) derivative (compound 1) | p-channel | 0.42 (hole) | > 10⁸ | rsc.org |
Organic Photovoltaics (OPVs) and Organic Solar Cells
In the realm of solution-processed small molecules for OPVs, researchers have developed push-pull organic semiconductors that feature a triphenylamine donor and a methylene (B1212753) malononitrile (B47326) acceptor connected by π-conjugated thiophene units like thieno[2,3-b]thiophene and dithieno[3,2-b:2',3'-d]thiophene. mdpi.com For vacuum-deposited OPVs, asymmetric D-π-A molecules have been synthesized using an electron-rich triphenylamine donor, a dicyanovinylene acceptor, and thienothiophene as a π-spacer. mdpi.com Replacing a standard thiophene bridge with a thiazole (B1198619) unit in these structures has been shown to increase the power conversion efficiency (PCE) from 5.41% to 6.20%, primarily by raising the open-circuit voltage (Voc) due to a lower-lying Highest Occupied Molecular Orbital (HOMO) level. mdpi.com
Thieno[3,4-b]thiophene (TbT) has emerged as a particularly valuable building block. acs.org Although its application in polymer donors like the successful PTB7 is well-established, its use in small-molecule optoelectronic materials is a more recent development. acs.orgresearchgate.net By combining a weakly electron-donating benzo[1,2-b:4,5-b′]dithiophene unit and a strongly electron-accepting rhodanine (B49660) unit with an electron-rich 2-alkylthieno[3,4-b]thiophene linker, a new class of small-molecule donors (STB-n) was created. acs.org Fine-tuning the alkyl side chains on the TbT core is crucial for optimizing device performance by influencing thin-film morphology and charge carrier mobilities. acs.org One such optimized molecule, STB-3, achieved a high PCE of 9.26% in a conventional device structure. acs.org
The strategic use of different fused-thiophene derivatives allows for precise control over the electronic and optical properties of the active layer in organic solar cells.
Table 1: Performance of Thiophene-Derivative-Based Organic Photovoltaic Devices
| Device Structure/Molecule | Donor | Acceptor | Voc (V) | Jsc (mA·cm-2) | FF | PCE (%) | Reference |
|---|---|---|---|---|---|---|---|
| Vacuum-Deposited | Triphenylamine-Thienothiophene-Dicyanovinylene (1) | C71BM | 0.87 | 11.04 | 0.57 | 5.41 | mdpi.com |
| Vacuum-Deposited | Triphenylamine-Thiazole-Dicyanovinylene (2) | C71BM | 0.95 | 12.01 | 0.54 | 6.20 | mdpi.com |
| Vacuum-Deposited | Dithieno[3,2-b:2',3'-d]thiophene-Pyrene (3) | C70 | 0.98 | 9.24 | - | 3.60 | mdpi.com |
Electrochromic Devices with Tunable Optical Properties
Derivatives of this compound are foundational materials for the fabrication of electrochromic devices, which can reversibly change their optical properties upon the application of an electrical voltage. nih.govresearchgate.net Poly(3,4-alkylenedioxythiophenes) (PXDOTs), a class of polymers derived from this compound analogues, are particularly prominent in this field due to their low oxidation potentials, high optical contrast between states, and excellent stability.
One of the most studied materials is poly(3,4-propylenedioxythiophene) (PProDOT). mdpi.com By introducing different functional groups, its properties can be finely tuned. For instance, PProDOT-Me2, a derivative with a dimethylpropylene side group, exhibits rapid switching times, with coloring and bleaching achievable in approximately 0.7 seconds. ossila.com An electrochromic window based on PProDOT-Me2 can achieve a maximum optical modulation of 75.7% and maintain performance for over 10,000 cycles. ossila.com
The "donor-acceptor-donor" (D-A-D) strategy is a powerful approach to designing high-performance electrochromic polymers. nih.gov By copolymerizing donor units like ProDOT and thiophene with acceptor units such as 5,6-difluorobenzotriazole, materials with tunable colors and enhanced electrochromic performance can be synthesized. mdpi.com The feed ratio of donor to acceptor units during polymerization significantly impacts the electrochemical and spectroelectrochemical properties, allowing for a gradual deepening of the polymer's color in its neutral state. mdpi.com
Another D-A-D approach combines an isoindigo acceptor unit with various thiophene donor units. Polymers derived from these precursors exhibit high optical contrast (up to 53%) and fast switching times (0.8 s). nih.gov The combination leverages the stability of isoindigo-based polymers and the excellent electrochromic performance of polythiophene. nih.gov Furthermore, discrete oligomeric systems incorporating thiophene, such as a thiophene/EDOT/phenylene (TPEEPT) structure, have been developed as anodically coloring materials. These systems can switch between two colored states (bright yellow and clear blue) and an almost transparent neutral state, achieving contrast ratios as high as 62.5%. acs.org
Table 2: Performance of Thiophene-Derivative-Based Electrochromic Materials
| Material | Color States | Switching Time (Coloration) | Optical Contrast (Δ%T) | Coloration Efficiency (cm2·C-1) | Reference |
|---|---|---|---|---|---|
| PProDOT-Me2 | Blue (Opaque) / Transparent | ~0.7 s | 75.7% | - | ossila.com |
| Isoindigo-Thiophene Polymer (PIDOH-3HT) | - | 0.8 s | 53% | 124 | nih.gov |
| Thiophene/EDOT/Phenylene Oligomer (TPEEPT) | Bright Yellow / Clear Blue / Transparent | 2-5 s | 62.5% | - | acs.org |
| P1 (ProDOT/Thiophene/FBTA Copolymer) | Red / Transmissive Grey | 1.1 s | 41% | 161.4 | mdpi.com |
| P2 (ProDOT/Thiophene/FBTA Copolymer) | Red / Transmissive Grey | 1.3 s | 35% | 129.5 | mdpi.com |
Novel Material Architectures and Functional Components
This compound as a Building Block for Complex Molecules and Macrocycles
Thiophene and its diol derivatives serve as fundamental building blocks in the synthesis of a wide array of complex organic molecules and functional materials. numberanalytics.com The unique electronic characteristics and reactivity of the thiophene ring make it an ideal component for constructing linear π-conjugated systems, such as oligothiophenes and polythiophenes, which are cornerstones of organic electronics. numberanalytics.com
The utility of thiophene extends to the creation of large, fully conjugated macrocyclic structures. nih.gov Researchers have successfully designed and synthesized giant macrocyclic oligothiophenes with extensive π-systems (ranging from 60π to 180π electrons). nih.gov These syntheses often employ key reactions like modified Sonogashira and McMurry couplings to link thiophene units with other components like acetylene (B1199291) and ethylene (B1197577). nih.gov The resulting macrocycles can possess nanoscale inner cavities (1.8–6 nm) and exhibit unique properties, including red-shifted absorption spectra, strong fluorescence with large Stokes shifts, and reversible redox behaviors at low oxidation potentials. nih.gov The planarity and π-donor nature of these thiophene-based macrocycles also facilitate strong intramolecular and intermolecular π-π interactions, which are crucial for applications in materials science. nih.gov
Thienothiophene (TbT) Based Materials for Advanced Applications
Thieno[3,4-b]thiophene (TbT), a fused asymmetric bithiophene, is a powerful building block for advanced optoelectronic materials due to its unique quinoid-resonance effect, which allows for effective modulation of electronic structures. acs.orgresearchgate.net While synthetically more complex than other fused bithiophenes, TbT's structure, with four positions for functionalization, offers significant advantages. acs.org
The application of TbT in small-molecule optoelectronic materials has led to significant breakthroughs. acs.org By developing regioselective synthetic routes, researchers can precisely functionalize the TbT core to create materials tailored for specific applications. acs.org For instance, diarylated thieno[3,4-b]thiophenes, synthesized via palladium-catalyzed C-H direct arylation, have been developed as highly emissive fluorescent dyes. acs.org
In the field of organic electronics, TbT-based materials have shown excellent performance. nih.gov A donor-π-acceptor (D-π-A) type fluorophore incorporating thienothiophene, triphenylamine, and a boron unit was used as an emitter in an Organic Light-Emitting Diode (OLED). nih.gov The device exhibited a maximum current efficiency of 10.6 cd/A and a maximum power efficiency of 6.70 lm/W, demonstrating the suitability of the TbT framework for creating efficient fluorescent materials for display technologies. nih.gov The development of TbT-based materials continues to be a key area of research for advancing the performance of OPVs, OLEDs, and organic field-effect transistors (OFETs). acs.orgnih.gov
Multi-Ferrocenyl Compounds as Model Systems for Electronic Wires
Multi-ferrocenyl compounds, where two or more ferrocene (B1249389) units are connected by a covalent linker, are extensively studied as model systems for molecular-scale electronic wires. mdpi.comnih.gov When the linker is a π-conjugated heterocycle like thiophene, it can facilitate electronic communication between the redox-active ferrocenyl moieties. theaic.org Upon chemical or electrochemical oxidation, these systems can form stable mixed-valent (MV) Fe(II)-Fe(III) species, which are crucial for understanding intramolecular electron transfer processes. mdpi.com
The degree of electronic communication between the ferrocene units is highly dependent on the nature of the thiophene bridge and the substitution pattern. researchgate.net Cyclic voltammetry studies of thiophene-bridged di-ferrocenyl compounds typically show two distinct, well-resolved reversible redox waves, confirming that the ferrocenyl units "feel" each other's redox state through the heterocyclic bridge. theaic.org The separation between these redox potentials provides a measure of the electronic coupling. theaic.org
These systems are often categorized according to the Robin and Day classification, which describes the extent of electron delocalization in the mixed-valent state. acs.org Many thiophene-bridged diferrocenyl compounds are classified as Class II systems, indicating a measurable but partially localized electron (or hole) delocalization. theaic.orgacs.org Such fundamental studies are vital for the rational design of molecular wires and other components for future molecular electronic devices. nih.govtheaic.org
Development of Porous Hydrogen-Storage Hosts
Thiophene-based building blocks are being integrated into novel porous materials, such as covalent organic frameworks (COFs) and porous organic polymers (POPs), for applications in gas storage, particularly for hydrogen (H₂). mdpi.commdpi.compnas.org The incorporation of electron-rich thiophene rings into the porous structure can enhance host-guest interactions through mechanisms like van der Waals forces and π-π stacking, which are beneficial for gas adsorption. rsc.org
Thiophene-based conjugated microporous polymers (ThPOPs) have been synthesized and evaluated for their H₂ storage capabilities. One such polymer, ThPOP-5, which possesses a high Brunauer-Emmett-Teller (BET) surface area of 1300 m²/g and significant microporosity, demonstrated a hydrogen uptake of 2.17 wt % at 77 K and 1 bar. mdpi.com
Similarly, thiophene derivatives have been successfully used to construct highly crystalline and porous COFs. pnas.orgmdpi.com By using monomers like thieno[3,2-b]thiophene-2,5-diboronic acid, researchers have created 2D hexagonal COFs with permanent porosity and high surface areas. pnas.org For example, a COF built from thieno[3,2-b]thiophene (B52689) (TT-COF) exhibited a high surface area of 1810 m²/g and a pore size of 3 nm. mdpi.com While the primary focus of these specific thiophene-based COFs has often been on electronic applications, the inherent porosity and the nature of the thiophene units make them promising candidates for hydrogen storage hosts. mdpi.commdpi.com The ability to fine-tune the pore properties and introduce specific functional groups via post-synthetic modification, such as the oxidation of thiophene to sulfone, offers a pathway to further enhance the gas adsorption properties of these materials. researchgate.net
Table 3: Hydrogen Storage Performance of Thiophene-Based Porous Materials
| Material Type | Specific Material | BET Surface Area (m²/g) | H₂ Uptake (wt %) | Conditions | Reference |
|---|---|---|---|---|---|
| ThPOP | ThPOP-5 | 1300 | 2.17 | 77 K / 1 bar | mdpi.com |
| PAF | PAF-1 | ~5600 | 10.7 (absolute), 7.0 (excess) | 77 K / 48 bar | mdpi.com |
| PIM | STPs | up to 2000 | 1.92 | 77 K / 1 bar | mdpi.com |
| T-COF | T-COF 1 | - | - | - | pnas.org |
Sensor Technologies Based on this compound Derivatives
The unique electronic and chemical properties of polymers derived from thiophene-based monomers make them exemplary candidates for sensor technologies. Their ability to undergo changes in conductivity and optical properties upon interaction with specific analytes allows for the development of highly sensitive and selective detection platforms.
Fabrication of Electrochemical Sensors for Chemical Detection
Electrochemical sensors based on this compound derivatives, particularly their polymerized forms like poly(3,4-ethylenedioxythiophene) (PEDOT) and functionalized polythiophenes, are fabricated through various methods, with electropolymerization being a prominent technique. mdpi.comgoogle.com This method allows for the direct, one-step deposition of a conductive molecularly imprinted polymer (MIP) film onto a transducer surface, such as a glassy carbon or graphite (B72142) electrode. mdpi.commdpi.com The process involves the electrochemical oxidation of a functionalized thiophene monomer in the presence of a template molecule (the analyte of interest). mdpi.com This creates a polymer matrix with specific recognition sites that are complementary in shape, size, and functionality to the target analyte.
For instance, a reusable, label-free electrochemical sensor for the antibiotic sulfamethizole (B1682507) was developed by in situ electropolymerization of a 3-thiophene-ethanol monomer and the sulfamethizole template on a glassy carbon electrode. mdpi.comnih.gov This fabrication can be achieved rapidly, within 30 minutes, in an aqueous solution. mdpi.com Similarly, sensors for synthetic stimulants have been fabricated by depositing a film of electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene onto a graphite electrode. mdpi.com The resulting polymer-modified electrode exhibits enhanced selectivity and sensitivity toward the target molecules. mdpi.comresearchgate.net The modification of electrode surfaces with these polymer layers serves to amplify the electrochemical signal, forming the basis of their detection capability. mdpi.com
The versatility of this approach is further demonstrated by the creation of sensors for biological molecules. For example, PEDOT functionalized with uracil (B121893) has been used to create a sensor with specific recognition for the complementary nucleobase, adenine. mdpi.com Another application involves the detection of glycated hemoglobin (HbA1c), where gold electrodes modified with a self-assembled monolayer of thiophene-3-boronic acid (T3BA) are used. The boronic acid specifically interacts with the diol groups present in HbA1c, enabling its quantification. encyclopedia.pub
Design of Selective Recognition Layers on Electrode Surfaces
The design of selective recognition layers is crucial for the performance of chemical sensors, and thiophene-based polymers offer a versatile platform for this purpose. The functionalization of the thiophene monomer is a key strategy for tailoring the selectivity of the resulting polymer layer. researchgate.net By introducing specific chemical groups onto the thiophene ring, the polymer can be engineered to interact with target analytes through various mechanisms, including electrostatic forces, hydrogen bonding, and π-π interactions. mdpi.com
Molecular imprinting, as described previously, is a powerful technique for creating highly selective recognition sites. mdpi.com The choice of functional monomer is critical for effective recognition. Computational simulations are often employed to screen different substituted thiophenes to identify the monomer that will provide the most effective and selective binding for a given template molecule. mdpi.comnih.gov For the detection of sulfamethizole, 3-thiophene-ethanol was selected after screening four different 3-substituted thiophenes. mdpi.com
In other designs, the polymer itself acts as the primary recognition element without a pre-defined template. A film of poly[3-(4-trifluoromethyl)-phenyl)-thiophene], for example, was shown to have a high affinity for synthetic stimulants like buphedrone (B1655700) and naphyrone. Raman spectroscopy confirmed that the -PhCF3 group on the polymer is vital for this recognition. mdpi.com Similarly, thiophene derivatives functionalized with ligands such as terpyridine can be electropolymerized to create surfaces capable of coordinating with metal cations, acting as synthetic metal receptors. These functionalized polythiophenes are noted for their sensitivity and selectivity, making them promising materials for both chemosensors and biosensors. researchgate.net
Engineering of Tunable Optical and Electronic Properties
The ability to precisely control the optical and electronic characteristics of materials is fundamental to advancing optoelectronic technologies. Derivatives of thieno[3,4-b]thiophene, a structure closely related to dehydrated this compound, have emerged as a class of materials where such properties can be strategically engineered.
Strategic Modulation of Bandgap Energies and Electronic Structures
The energy bandgap—the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is a critical parameter that dictates a material's electronic and optical properties. For thiophene-based polymers, this bandgap can be difficult to modulate without using strong push-pull electronic effects. nih.gov However, derivatives of thieno[3,4-b]thiophene (TbT) offer a unique solution. The TbT core possesses a quinoid-resonance effect that is powerful for modulating electronic structures. acs.orgacs.org
A key strategy involves creating well-defined, regioregular oligo(thieno[3,4-b]thiophene)s. As the length of these oligomers increases, there is a progressive narrowing of the bandgap and an elevation of HOMO energy levels. acs.org This is attributed to an increasing quinoidal character in the oligothiophene backbone, which destabilizes the aromatic ground state. acs.org This approach allows for the creation of materials with widely tunable energy bandgaps and amphoteric redox properties, meaning they can stabilize both positive and negative charges. nih.gov
Another effective method for tuning electronic properties is the introduction of different functional groups. Electron-withdrawing groups, such as esters, at the 3-position of the thiophene ring can lead to a blue shift in the maximum absorption wavelength (λmax), indicating a wider bandgap. rsc.org Conversely, replacing the oxygen atoms in the popular poly(3,4-ethylenedioxythiophene) (PEDOT) with sulfur to create poly(3,4-ethylenedioxyselenophene) (PEDOS) results in a lower bandgap (by about 0.2 eV) and higher-lying HOMO levels. nih.gov This is due to differences in electronegativity and polarizability between sulfur and selenium. nih.gov This fine-tuning of bandgaps allows for the development of polymers with electronic bandgaps that can span the entire visible spectrum. researchgate.net
| Derivative Family | Tuning Strategy | Effect on Bandgap | HOMO/LUMO Shift | Reference |
| Oligo(thieno[3,4-b]thiophene)s | Increasing oligomer length | Narrowing | HOMO level elevates | acs.org |
| Polythiophene Derivatives | Ester group substitution | Widening | Blue shift in λmax | rsc.org |
| PEDOT Analogues | Replacing O with Se (PEDOS) | Narrowing (~0.2 eV) | Higher HOMO level | nih.gov |
| Thieno[3,4-b]thiophene Small Molecules | Linking donor-acceptor moieties | Reduced optical bandgap | Tunable frontier orbitals | acs.org |
Realization of Dynamic Structural Coloration using Polymer Films
Thiophene-based conducting polymers have been ingeniously used to create dynamic, electrically tunable structural colors. This technology relies on integrating a thin film of the polymer as an active spacer layer within a nano-optical cavity, typically formed between a metal mirror and a semi-transparent top layer. nih.govnih.gov Poly(thieno[3,4-b]thiophene) (pT34bT) is particularly well-suited for this application. nih.govnih.gov
The key advantage of pT34bT is its low optical absorption in the visible range in both its oxidized (doped) and neutral (dedoped) states, as its neutral bandgap absorption peak lies in the near-infrared at around 1030 nm. nih.govrsc.org This contrasts with other common conducting polymers that have significant absorption in the visible region. nih.gov This transparency ensures that the reflective colors produced by the cavity are bright and have high reflectance across different states. nih.gov
The dynamic tuning of the color is achieved electrochemically. By applying a low voltage, the redox state of the pT34bT film can be reversibly changed. This electrochemical doping and dedoping process modulates the polymer's refractive index and thickness, which in turn shifts the resonance of the optical cavity. nih.gov This allows the structural color to be tuned across the entire visible spectrum, from blue to red and beyond. nih.gov The process is highly reversible and allows for stepwise control, where specific colors can be maintained at will. nih.gov Furthermore, techniques like vapor phase polymerization (VPP) can be combined with UV light exposure to spatially pattern the polymer's thickness and properties, enabling the creation of static, structurally colored images. nih.govnih.govrsc.org
| Polymer | Cavity Design | Tuning Mechanism | Color Range | Key Feature | Reference |
| pT34bT:Tos | Polymer between metal mirror and semi-transparent Au | Electrochemical redox switching | Full visible spectrum | High reflectance (50-60%) in all states | nih.gov |
| pT34bT:Tos | VPP-deposited film as cavity spacer | Electrochemical potential variation | Dynamically tunable | Low visible absorption of polymer | nih.govnih.gov |
Development of Fluorophores with Solvent-Insensitive Fluorescence Quantum Yields
A significant challenge in the development of fluorescent dyes, especially for bio-imaging applications, is the quenching of fluorescence in polar solvents. Many conventional fluorophores exhibit high quantum yields in non-polar environments but are significantly less emissive in aqueous or other polar media. Thieno[3,4-b]thiophene (TbT) has been identified as a promising building block for designing novel fluorescent dyes that overcome this limitation. acs.org
By introducing quinoidal character into a donor-acceptor (D-A) system, it is possible to create fluorophores with high and stable fluorescence quantum yields (Φ) irrespective of solvent polarity. acs.org Researchers have designed a series of diarylated thieno[3,4-b]thiophenes, named "TbT-Fluors," by attaching two aryl groups to the TbT core via a palladium-catalyzed C-H direct arylation reaction. acs.org
These TbT-Fluors exhibit full-color-tunable emissions and, crucially, maintain high quantum yields even in highly polar solvents like dimethyl sulfoxide (B87167) (DMSO) and various alcohols. acs.org For example, the derivative TbT-PhOMe achieved a remarkable fluorescence quantum yield of 99% in a polar solvent. acs.org This robustness is attributed to the unique electronic structure of the TbT core, which helps to suppress non-radiative decay pathways that are often promoted by polar solvents. acs.orgevidentscientific.com In another approach, using 3,4-ethylenedithio thiophene (EDST) as a donor unit in a donor-acceptor-donor (D-A-D) architecture was also shown to enhance the fluorescence quantum yield compared to its 3,4-ethylenedioxy thiophene (EDOT) analogue, demonstrating that subtle changes to the thiophene core can significantly improve brightness. rsc.org
| Fluorophore Base | Design Strategy | Solvent | Quantum Yield (Φ) | Reference |
| TbT-PhOMe | Di-arylation of Thieno[3,4-b]thiophene | Polar (e.g., DMSO) | 99% | acs.org |
| TbT-PhCF3 | Di-arylation of Thieno[3,4-b]thiophene | Polar (e.g., DMSO) | 61% | acs.org |
| IR-nFES | D-A-D with 3,4-ethylenedithio thiophene (EDST) donor | Toluene (B28343) | 5.5% | rsc.org |
| IR-nFES Nanofluorophore | Encapsulated IR-nFES | Water | 1.3% | rsc.org |
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Novel Thiophene-3,4-diol Systems
The synthesis of this compound and its derivatives has traditionally relied on established methods such as the oxidation of tetrahydrothiophene (B86538) precursors. However, the demand for more complex and precisely functionalized this compound systems necessitates the exploration of new synthetic strategies. Recent advancements in organic synthesis, particularly in the realm of C-H activation and cross-coupling reactions, offer promising avenues for creating novel this compound-based molecules with tailored properties. scribd.comnih.gov
One emerging area of focus is the development of more efficient and selective methods for the direct functionalization of the thiophene (B33073) ring. This could involve the use of transition metal catalysts to introduce a wide range of substituents at specific positions, allowing for fine-tuning of the electronic and steric properties of the resulting molecules. rsc.org Furthermore, flow chemistry and high-throughput screening techniques could be employed to rapidly optimize reaction conditions and discover new synthetic pathways.
Another promising direction is the exploration of biocatalysis for the synthesis of this compound derivatives. uml.edu Enzymes offer the potential for highly stereoselective and environmentally friendly synthetic routes, which could be particularly valuable for the production of chiral this compound-based materials for applications in asymmetric catalysis or as chiral recognition elements in sensors.
| Synthetic Methodology | Description | Potential Advantages |
| Direct C-H Functionalization | Utilizes transition metal catalysts to directly introduce functional groups onto the thiophene ring. | High atom economy, reduced number of synthetic steps, precise control over substitution patterns. |
| Flow Chemistry | Continuous processing of reagents in a microreactor system. | Improved reaction control, enhanced safety, potential for automated high-throughput screening. |
| Biocatalysis | Employs enzymes to catalyze specific chemical transformations. | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Tandem Reactions | Multiple bond-forming reactions occur in a single pot without isolation of intermediates. | Increased efficiency, reduced waste, access to complex molecular architectures. mdpi.com |
Integration of Advanced Computational Approaches for Predictive Material Design
Computational modeling has become an indispensable tool in modern materials science, enabling the prediction of material properties and guiding the design of new functional materials. In the context of this compound, advanced computational approaches can provide valuable insights into its structure-property relationships, facilitating the rational design of materials with desired characteristics.
Density functional theory (DFT) calculations, for instance, can be used to predict the electronic structure, optical properties, and charge transport characteristics of this compound-based molecules and polymers. acs.orgnih.gov This information is crucial for designing materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgrsc.org Molecular dynamics (MD) simulations can be employed to study the self-assembly and morphology of this compound-based materials in the solid state, which is critical for understanding and optimizing device performance. acs.org
The integration of machine learning and artificial intelligence (AI) with computational chemistry is another exciting frontier. nih.govresearchgate.net By training machine learning models on large datasets of experimental and computational data, it may become possible to rapidly predict the properties of new this compound derivatives, accelerating the discovery of high-performance materials.
| Computational Method | Application in this compound Research | Key Insights |
| Density Functional Theory (DFT) | Prediction of electronic structure, optical absorption spectra, and charge carrier mobilities. acs.orgnih.gov | Guidance for designing materials with tailored band gaps and transport properties for electronic devices. |
| Molecular Dynamics (MD) | Simulation of molecular packing, film morphology, and conformational dynamics. acs.org | Understanding of solid-state structure and its impact on device performance. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions and interactions with biological systems. | Elucidation of biocatalytic mechanisms and design of biocompatible materials. |
| Machine Learning/AI | High-throughput screening of virtual compound libraries and prediction of material properties. nih.govresearchgate.net | Accelerated discovery of new materials with desired functionalities. |
Rational Design of Next-Generation this compound Based Functional Materials
The unique combination of a thiophene core and hydroxyl functional groups makes this compound a versatile building block for a wide range of functional materials. researchgate.net The rational design of these materials involves strategically modifying the molecular structure to achieve specific properties and functionalities.
For applications in organic electronics, the focus is on tuning the electronic properties of this compound-based polymers. This can be achieved by incorporating electron-donating or electron-withdrawing groups onto the thiophene ring or by copolymerizing this compound with other aromatic monomers. rsc.orgrsc.org The goal is to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge injection and transport in devices. researchgate.net
In the realm of sensing, the hydroxyl groups of this compound can be functionalized with specific recognition elements to create chemosensors for the detection of various analytes. For example, the incorporation of crown ethers or other ionophores could lead to sensors for metal ions, while the attachment of specific biomolecules could enable the development of biosensors.
Furthermore, the ability of the hydroxyl groups to participate in hydrogen bonding opens up possibilities for the design of self-assembling materials and supramolecular architectures. researchgate.net These materials could find applications in areas such as drug delivery, tissue engineering, and catalysis.
Interdisciplinary Research Opportunities and Synergistic Applications
The future of this compound research lies in fostering interdisciplinary collaborations to unlock its full potential. The convergence of chemistry, physics, materials science, and biology will be crucial for developing innovative applications.
For example, collaboration between synthetic chemists and materials scientists is essential for designing and synthesizing novel this compound-based materials with optimized properties for specific devices. uml.edu Partnerships with physicists are needed to characterize the electronic and optical properties of these materials and to understand the fundamental principles governing their performance in devices.
The interface with biology and medicine offers particularly exciting opportunities. nih.govnih.gov this compound derivatives could be explored as biocompatible materials for tissue engineering scaffolds, as drug delivery vehicles, or as probes for bioimaging. Collaboration with biologists and medical researchers will be key to evaluating the biocompatibility and efficacy of these materials in biological systems.
The concept of "nanoarchitectonics," which involves the precise arrangement of nanoscale building blocks to create functional materials, is highly relevant to this compound research. oup.com By combining the synthetic versatility of this compound with advanced nanofabrication techniques, it may be possible to create highly ordered and complex structures with emergent properties.
Q & A
Q. How can computational methods elucidate the excited-state intramolecular proton transfer (ESIPT) process in Thiophene-3,4-diol derivatives?
Methodological Answer:
- Step 1: Employ Time-Dependent Density Functional Theory (TD-DFT) with hybrid functionals (e.g., B3LYP) to model the electronic structure of the enol and keto tautomers.
- Step 2: Validate results using post-Hartree-Fock methods (e.g., ADC(2) or CC2) to account for dynamic electron correlation, which is critical for accurate excitation energy calculations.
- Step 3: Incorporate state-specific solvation models (e.g., Polarizable Continuum Model with explicit solvent effects) to resolve discrepancies between theoretical and experimental emission spectra .
- Example Workflow:
| Method | Key Feature | Accuracy vs Experiment |
|---|---|---|
| TD-DFT (B3LYP) | Cost-effective for large systems | ±0.3 eV error |
| ADC(2) | Higher accuracy for excited states | ±0.1 eV error |
| State-Specific PCM | Captures solvent polarization effects | Matches peak positions |
Q. What experimental techniques are used to characterize the excited-state dynamics of this compound derivatives?
Methodological Answer:
- Steady-State Fluorescence Spectroscopy: Identify tautomeric emission peaks (e.g., enol, single ESIPT, double ESIPT) in solvents of varying polarity.
- Time-Resolved Spectroscopy: Measure fluorescence decay lifetimes (e.g., picosecond resolution) to distinguish stepwise vs. concerted proton transfer .
- Complementary Computational Analysis: Cross-validate spectral data with Multiwfn software for electron density topology analysis .
Advanced Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental data on ESIPT mechanisms?
Methodological Answer:
- Identify Source of Error: Compare linear-response solvation models (e.g., standard PCM) with state-specific solvation , which accounts for differential solvent polarization in ground vs. excited states. For example, standard PCM underestimates Stokes shifts by 20–30 nm, while state-specific models align with experimental spectra .
- Case Study: For 2,5-bis(benzoxazol-2-yl)this compound, ADC(2) with state-specific PCM reproduces the three emission peaks (445 nm, 475 nm, 510 nm) observed experimentally, resolving prior inconsistencies .
Q. What is the impact of electron-donating/withdrawing substituents on the ESIPT efficiency of this compound derivatives?
Methodological Answer:
- Substituent Screening: Use TD-DFT to calculate the energy barrier for proton transfer in substituted derivatives. Electron-withdrawing groups (e.g., -NO₂) lower the barrier by stabilizing the keto tautomer, while electron-donating groups (e.g., -OCH₃) may inhibit ESIPT .
- Quantitative Analysis:
| Substituent | ΔE (Enol → Keto, eV) | Emission Wavelength Shift (vs Parent) |
|---|---|---|
| -NO₂ | 0.15 | +25 nm (Red shift) |
| -OCH₃ | 0.35 | -15 nm (Blue shift) |
Q. How do solvent polarity and hydrogen-bonding capacity influence the stepwise vs. concerted ESIPT pathways?
Methodological Answer:
- Polar Solvents (e.g., Acetonitrile): Stabilize charge-separated intermediates, favoring stepwise ESIPT with detectable enol-keto intermediates.
- Non-Polar Solvents (e.g., Hexane): Promote concerted double ESIPT due to reduced dielectric screening.
- Experimental Validation: Use femtosecond transient absorption spectroscopy to track proton transfer kinetics in different solvents .
Data Contradiction Analysis
Q. Why do some studies report a single ESIPT emission peak while others observe multiple peaks for this compound derivatives?
Methodological Answer:
- Sample Purity: Contaminants (e.g., residual enol tautomers) can obscure emission spectra. Purify samples via column chromatography and verify using HPLC .
- Solvent History: Preferential solvation in aged solutions may stabilize specific tautomers. Always use freshly prepared solutions for reproducibility .
- Theoretical Oversights: Neglecting vibronic coupling in computational models can collapse predicted peaks. Include Franck-Condon progressions in spectral simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
